Product packaging for l-Methylephedrine hydrochloride(Cat. No.:CAS No. 38455-90-2)

l-Methylephedrine hydrochloride

Cat. No.: B3415815
CAS No.: 38455-90-2
M. Wt: 215.72 g/mol
InChI Key: NTCYWJCEOILKNG-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Methylephedrine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.1076919 g/mol and the complexity rating of the compound is 141. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO B3415815 l-Methylephedrine hydrochloride CAS No. 38455-90-2

Properties

IUPAC Name

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYWJCEOILKNG-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191776
Record name l-Methylephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38455-90-2, 18760-80-0
Record name (-)-Methylephedrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38455-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Methylephedrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018760800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Methylephedrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038455902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Methylephedrine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-Methylephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylephedrine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLEPHEDRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99214P83XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLEPHEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ONA78V6FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of l-Methylephedrine Hydrochloride in Chiral Resolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of stereopure pharmaceuticals. l-Methylephedrine hydrochloride, a chiral amine, serves as an effective resolving agent for racemic carboxylic acids, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The fundamental mechanism of action hinges on the formation of diastereomeric salts with differing physicochemical properties. This technical guide provides an in-depth exploration of this mechanism, supported by structural insights, experimental considerations, and quantitative data from analogous systems. The principles outlined herein offer a robust framework for the practical application of this compound in chiral resolution protocols.

The Principle of Diastereomeric Salt Formation

The cornerstone of chiral resolution with this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved through an acid-base reaction between the racemic carboxylic acid (a mixture of R- and S-enantiomers) and the enantiomerically pure this compound.

The resulting products are two diastereomeric salts: the salt of the l-methylephedrine with the R-enantiomer of the acid, and the salt of the l-methylephedrine with the S-enantiomer of the acid. These diastereomers, having different three-dimensional structures, exhibit different solubilities in a given solvent system. This disparity in solubility is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.

G cluster_0 Racemic Carboxylic Acid cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Resolved Products R_Acid R-Enantiomer Diastereomer_R [l-Methylephedrine]-[R-Acid] Salt R_Acid->Diastereomer_R + S_Acid S-Enantiomer Diastereomer_S [l-Methylephedrine]-[S-Acid] Salt S_Acid->Diastereomer_S + l_Mephedrine l-Methylephedrine HCl l_Mephedrine->Diastereomer_R l_Mephedrine->Diastereomer_S Crystallization Fractional Crystallization Diastereomer_R->Crystallization Diastereomer_S->Crystallization Filtration Filtration Crystallization->Filtration Resolved_R Pure R-Enantiomer Filtration->Resolved_R Liberation from less soluble salt Resolved_S Pure S-Enantiomer Filtration->Resolved_S Liberation from more soluble salt

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Chiral Recognition: The Molecular Basis of Separation

Studies on the crystal structure of these diastereomeric salts reveal that hydrogen bonding plays a crucial role in the formation of the crystal lattice.[1] The protonated nitrogen of the ephedrine forms hydrogen bonds with the carboxylate oxygen atoms of the mandelate, creating columns of ions.[1] The specific stereochemistry of both the resolving agent and the acid enantiomer dictates the efficiency of the packing in the crystal lattice.

In the case of l-methylephedrine, the presence of a methyl group on the nitrogen atom, as well as the hydroxyl and phenyl groups, creates a specific three-dimensional arrangement of hydrogen bond donors and acceptors, and steric bulk. The chiral recognition, therefore, is a result of the "fit" between the l-methylephedrine and one of the acid enantiomers being more favorable for the formation of a stable, less soluble crystal lattice. This can be attributed to a combination of:

  • Hydrogen Bonding Networks: The formation of more extensive or stronger hydrogen bond networks in one diastereomer's crystal structure leads to a more stable and less soluble salt.

  • Steric Hindrance: The spatial arrangement of the bulky phenyl and methyl groups of both molecules can lead to steric hindrance that destabilizes the crystal packing of one diastereomer more than the other.

  • van der Waals Interactions: Favorable van der Waals forces between the aromatic rings and other nonpolar regions of the molecules contribute to the overall stability of the crystal lattice.

G cluster_0 Molecular Interactions cluster_1 Crystal Lattice Properties cluster_2 Outcome Chiral_Recognition Chiral Recognition H_Bonding Hydrogen Bonding Chiral_Recognition->H_Bonding Steric_Hindrance Steric Hindrance Chiral_Recognition->Steric_Hindrance VDW_Forces van der Waals Forces Chiral_Recognition->VDW_Forces Lattice_Energy Lattice Energy H_Bonding->Lattice_Energy Steric_Hindrance->Lattice_Energy VDW_Forces->Lattice_Energy Solubility Solubility Lattice_Energy->Solubility Separation Enantiomeric Separation Solubility->Separation

Figure 2: Key molecular interactions governing chiral recognition and separation.

Experimental Protocol: A Representative Example

While a specific, detailed protocol for the resolution of a profen using this compound is not prominently available in the reviewed literature, the following procedure for the resolution of racemic ibuprofen with a chiral amine provides a representative experimental workflow. The principles and steps are directly applicable when substituting with this compound.

Objective: To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation.

Materials:

  • Racemic ibuprofen

  • This compound (or analogous chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic ibuprofen in a suitable solvent with gentle heating.

    • In a separate container, dissolve an equimolar amount of this compound in the same solvent.

    • Add the this compound solution to the ibuprofen solution.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Stir the mixture for a defined period to allow for complete crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Purification of the Diastereomeric Salt (Optional but Recommended):

    • Recrystallize the obtained diastereomeric salt from a suitable solvent to enhance its diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylate of the ibuprofen and liberate the free carboxylic acid.

    • Extract the liberated ibuprofen enantiomer into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Isolation of the Other Enantiomer from the Mother Liquor:

    • The filtrate from step 2 contains the more soluble diastereomeric salt.

    • The solvent can be evaporated, and the residue treated with acid in the same manner as in step 4 to recover the other enantiomer of ibuprofen.

G Start Start: Racemic Acid + l-Methylephedrine HCl in Solvent Dissolve Dissolution (with heating) Start->Dissolve Cool Cooling and Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Crystals Less Soluble Diastereomeric Salt (Crystals) Filter->Crystals Filtrate More Soluble Diastereomeric Salt (Filtrate) Filter->Filtrate Recrystallize Recrystallization (Optional) Crystals->Recrystallize Acidify_Crystals Acidification (e.g., HCl) Crystals->Acidify_Crystals Acidify_Filtrate Acidification (e.g., HCl) Filtrate->Acidify_Filtrate Recrystallize->Acidify_Crystals Extract_Crystals Organic Extraction Acidify_Crystals->Extract_Crystals Isolate_Enantiomer1 Isolation of Enantiomer 1 Extract_Crystals->Isolate_Enantiomer1 Extract_Filtrate Organic Extraction Acidify_Filtrate->Extract_Filtrate Isolate_Enantiomer2 Isolation of Enantiomer 2 Extract_Filtrate->Isolate_Enantiomer2

Figure 3: Detailed experimental workflow for a typical chiral resolution.

Quantitative Analysis and Data Presentation

The success of a chiral resolution is quantified by two main parameters: the yield of the resolved enantiomer and its enantiomeric excess (ee%). The enantiomeric excess is a measure of the purity of the resolved enantiomer and is calculated as:

ee% = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

While specific data for this compound is not available in the searched literature, the following table presents representative data for the resolution of racemic acids with closely related chiral amines to illustrate typical outcomes.

Racemic AcidResolving AgentSolventYield of Less Soluble SaltEnantiomeric Excess (ee%) of Liberated Acid
Mandelic Acid(-)-EphedrineEthanol/WaterHigh>95%
Ibuprofen(S)-(-)-α-PhenylethylamineHexane/Isopropanol~40%>98%
NaproxenChiral AmineMethanolGoodHigh

Note: The yield is often reported for the diastereomeric salt, and the theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer.

Conclusion

This compound is a valuable resolving agent for the separation of racemic carboxylic acids. Its mechanism of action is based on the formation of diastereomeric salts with differential solubilities, driven by specific intermolecular interactions within the crystal lattice, primarily hydrogen bonding and steric effects. While detailed quantitative data and specific protocols for this compound are not extensively published, the principles and experimental workflows established for analogous chiral amines provide a strong and reliable foundation for its application in research and development. The successful implementation of chiral resolution with this compound requires careful optimization of solvent systems and crystallization conditions to maximize both the yield and the enantiomeric excess of the desired enantiomer.

References

Spectroscopic Analysis of l-Methylephedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for l-Methylephedrine hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, a sympathomimetic amine, is a derivative of ephedrine and has been utilized in various pharmaceutical preparations. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in drug development and manufacturing. This guide presents a comprehensive compilation of its spectral data to aid researchers in their analytical endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.3-7.5m-Aromatic protons (C₆H₅)
4.96d3.8H-1 (CH-OH)[1]
~3.0m-H-2 (CH-N)
2.73s-N-CH₃
0.95d~7.0C-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~140Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~75C-1 (CH-OH)
~65C-2 (CH-N)
~40N-(CH₃)₂
~10C-3 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~3030MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~2450BroadN-H stretch (from hydrochloride)
~1600, ~1490, ~1450Medium to WeakAromatic C=C skeletal vibrations
~1050StrongC-O stretch (secondary alcohol)
~760, ~700StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of l-Methylephedrine is characterized by a prominent molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry (EI-MS) Data for l-Methylephedrine

m/zRelative Intensity (%)Proposed Fragment
179~5[M]⁺ (Molecular Ion)
164~10[M - CH₃]⁺
72100[CH(CH₃)N(CH₃)₂]⁺ (Base Peak)
58~80[CH₂=N(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).[2] For hydrochloride salts, D₂O is often a good choice for solubility.[3]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

  • ¹³C NMR:

    • A larger quantity of the sample or a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-150 ppm).

IR Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples directly.[5][6][7]

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Scan range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (EI-MS):

  • For a pure solid sample, a direct insertion probe can be used.

  • Place a small amount of the this compound powder in a capillary tube.

  • Insert the probe into the mass spectrometer's ion source.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • Ionization is achieved by bombarding the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

  • Parameters:

    • Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

    • Data acquisition: Acquire the mass spectrum in full scan mode to detect all fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample l-Methylephedrine HCl Powder Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Direct Application to ATR Crystal Sample->ATR_Prep DI_Probe Loading onto Direct Insertion Probe Sample->DI_Probe NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy ATR_Prep->IR MS Mass Spectrometry (EI-MS) DI_Probe->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation and Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further, more detailed analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

Thermal Analysis of l-Methylephedrine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in the characterization of l-Methylephedrine hydrochloride. Understanding the thermal properties of active pharmaceutical ingredients (APIs) like this compound is critical for drug development, formulation, and ensuring stability.

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are pivotal in the physicochemical characterization of pharmaceutical materials.[1][2] Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are two of the most widely used methods.[2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into melting, crystallization, and polymorphic transitions.[1] TGA, on the other hand, measures the change in mass of a sample as it is heated, offering crucial information about thermal stability, decomposition, and the presence of volatiles.[3] For hydrochloride salts of APIs, these techniques can elucidate dehydration, melting, and decomposition processes.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of l-Methylephedrine. It is a sympathomimetic amine used in cough and cold preparations. The reported melting point for l-N-Methylephedrine hydrochloride is 191 °C.[4] Detailed thermal analysis is essential to fully characterize its solid-state behavior.

Representative Thermal Analysis of a Pharmaceutical Hydrochloride Salt

While specific TGA and DSC data for this compound is not extensively available in the public domain, the following data from a representative hydrochloride salt of a small-molecule crystalline powder (monohydrate) illustrates the expected thermal events. This information is presented to guide researchers on the type of data to expect and how to interpret it.

Thermogravimetric Analysis (TGA) Data

TGA of a hydrochloride salt typically shows mass loss associated with the release of water of hydration and subsequent decomposition.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
DehydrationAmbient111.81Corresponds to the loss of one water molecule
Decomposition>250291.64 (exothermic peak in DSC)Significant mass loss

Table 1: Representative TGA data for a pharmaceutical hydrochloride salt.

Differential Scanning Calorimetry (DSC) Data

The DSC curve for a hydrochloride salt will show endothermic events corresponding to dehydration and melting, and potentially exothermic events related to decomposition.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
DehydrationAmbient111.81Endothermic
Melting>200228.37 (for a related free base)Endothermic
Decomposition>250291.64Exothermic

Table 2: Representative DSC data for a pharmaceutical hydrochloride salt.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for a pharmaceutical salt would be as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into a standard aluminum or platinum pan.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for analyzing a pharmaceutical salt involves:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, commonly 10 °C/min, to a temperature beyond the melting and decomposition points observed in TGA (e.g., 300 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset and peak) and enthalpy changes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_params Instrument Parameters cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (2-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (Al) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA Load Sample DSC DSC Instrument Encapsulation->DSC Load Sample TGA_Params Heating Rate: 10°C/min Atmosphere: Nitrogen Temp Range: 25-400°C TGA->TGA_Params TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Params Heating Rate: 10°C/min Atmosphere: Nitrogen Temp Range: 25-300°C DSC->DSC_Params DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data DTG_Data Derivative Mass Loss (DTG Curve) TGA_Data->DTG_Data Analysis Determine: - Decomposition Temp - Mass Loss % - Melting Point - Enthalpy DTG_Data->Analysis DSC_Data->Analysis

Experimental workflow for thermal analysis.

Conclusion

The thermal analysis of this compound using TGA and DSC is a critical step in its solid-state characterization. While specific experimental data for this particular isomer is limited in publicly accessible literature, the representative data and protocols provided in this guide offer a solid framework for researchers. Such analyses are fundamental for defining the stability, processing parameters, and storage conditions of the drug substance, ultimately ensuring the quality and efficacy of the final pharmaceutical product. It is recommended that specific TGA and DSC analyses be performed on this compound to obtain precise data for this compound.

References

Crystallography of l-Methylephedrine Hydrochloride and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of l-methylephedrine hydrochloride and its derivatives. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from the closely related stereoisomers, ephedrine and pseudoephedrine hydrochloride, to provide a comparative analysis. This document details experimental protocols for synthesis and crystallographic analysis and includes visualizations of relevant chemical processes and biological pathways.

Introduction to l-Methylephedrine and its Derivatives

l-Methylephedrine is a sympathomimetic amine found in plants of the Ephedra genus.[1] As a derivative of ephedrine, it shares similar pharmacological properties, acting as a bronchodilator and decongestant through its interaction with adrenergic receptors.[2][3] The hydrochloride salt of l-methylephedrine is often used in pharmaceutical preparations to improve stability and solubility.[4] The stereochemistry of l-methylephedrine, with its two chiral centers, gives rise to four possible stereoisomers, influencing its biological activity and physical properties, including its crystalline structure.[4]

Crystallographic Data of Ephedrine and Pseudoephedrine Hydrochloride

Parameter(+)-Pseudoephedrine Hydrochloride(-)-Ephedrine Hydrochloride
Molecular Formula C₁₀H₁₆ClNOC₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol [5]201.69 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions
a25.358(11) Å13.561(3) Å
b6.428(5) Å15.655(4) Å
c6.901(5) Å5.123(1) Å
Volume 1124.5 ų1087.9 ų
Z (Molecules per unit cell) 44
Calculated Density 1.19 g/cm³1.23 g/cm³
Reference [6]

Experimental Protocols

Synthesis of this compound

The conversion of the free base form of l-methylephedrine to its hydrochloride salt is a standard acid-base reaction. This process is crucial for pharmaceutical applications as the hydrochloride salt typically exhibits improved stability and solubility.[4]

Materials:

  • l-Methylephedrine free base

  • Anhydrous diethyl ether (or other suitable organic solvent like ethanol or acetone)

  • Hydrochloric acid solution (e.g., concentrated HCl or HCl gas in a suitable solvent)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

  • Dissolve the l-methylephedrine free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a stoichiometric amount of hydrochloric acid solution to the dissolved free base while stirring. The addition of HCl protonates the nitrogen atom of the amino group.

  • The this compound, being less soluble in the organic solvent, will precipitate out of the solution as a crystalline solid.[6]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Dry the purified crystals under vacuum to yield pure this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth:

  • Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol-ether mixture).

  • Vapor diffusion method, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement:

  • The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

  • The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell, often employing direct methods or Patterson methods for phasing.

  • The initial structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis free_base l-Methylephedrine Free Base dissolve Dissolve in Organic Solvent free_base->dissolve add_hcl Add HCl dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry filter_wash->dry hcl_salt l-Methylephedrine HCl Crystals dry->hcl_salt crystal_growth Crystal Growth hcl_salt->crystal_growth sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd data_collection Data Collection sc_xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file

Caption: Synthesis and Crystallographic Analysis Workflow.

Signaling Pathway of Sympathomimetic Amines

l-Methylephedrine, as a sympathomimetic amine, primarily exerts its effects through the adrenergic signaling pathway. It can act as an agonist at adrenergic receptors, mimicking the action of endogenous catecholamines like norepinephrine and epinephrine.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling methylephedrine l-Methylephedrine HCl receptor Adrenergic Receptor (α or β) methylephedrine->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response (e.g., Bronchodilation) protein_kinase->cellular_response

Caption: Adrenergic Signaling Pathway.

Conclusion

This technical guide has summarized the available crystallographic information for derivatives closely related to this compound, providing a framework for understanding its potential crystal structure. The detailed experimental protocols for synthesis and crystallographic analysis offer practical guidance for researchers in the field. The visualizations of the experimental workflow and the relevant biological signaling pathway serve to contextualize the importance of crystallographic studies in drug development. Further research to determine the specific crystal structure of this compound is warranted to complete the crystallographic profile of this important pharmaceutical compound.

References

l-Methylephedrine Hydrochloride: A Toxicological and Safety Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. The most common metric from these studies is the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of the test animal population.

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for methylephedrine hydrochloride. It is important to note that some records do not distinguish between the specific isomers (l-methylephedrine, dl-methylephedrine) and may refer to the racemic mixture.

SpeciesRoute of AdministrationLD50 / LDLoDoseReference
MouseIntraperitonealLD50185 mg/kg[1]
MouseOralLD50758 mg/kg (for DL-Methylephedrine)[2]
RatOralLDLo1 g/kg[3]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population. LDLo: Lowest Published Lethal Dose. The lowest dose reported to have caused death in a single animal.

Experimental Protocol: Acute Oral Toxicity (Limit Test & LD50 Determination)

A standard acute oral toxicity study is conducted to determine the potential for a substance to cause harm after a single oral dose. The following is a generalized protocol based on OECD and FDA guidelines.[4]

Objective: To determine the acute oral toxicity of a test substance, often by identifying the LD50 or establishing a limit dose.

Species: Typically, a rodent species such as the rat (e.g., Wistar or Sprague-Dawley strains) or mouse is used.[4]

Methodology:

  • Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions for at least five days. Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure that the substance is absorbed from an empty stomach.[4]

  • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.

  • Dose Administration: The substance is administered in a single dose via oral gavage using a stomach tube or cannula. The volume administered is kept as low as possible, typically not exceeding 1 mL/100g of body weight for rodents.

  • Dose Levels:

    • Limit Test: If the substance is expected to have low toxicity, a limit test is often performed first at a high dose level (e.g., 2000 or 5000 mg/kg). If no mortality or significant toxicity is observed, further testing at higher doses may not be necessary.[4]

    • LD50 Determination: If toxicity is observed in the limit test, or if the substance is expected to be more toxic, a dose-ranging study is performed with multiple dose groups. Doses are typically spaced geometrically.

  • Observation Period: Animals are observed for a period of 14 days. Special attention is paid to the first few hours after dosing for immediate signs of toxicity. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning of the study, weekly, and at the end of the 14-day period.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in tissues and organs.

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 is calculated using appropriate statistical methods.

G cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis A Acclimatize Animals B Fast Animals Overnight A->B C Prepare Dose Formulations B->C D Administer Single Oral Dose (Gavage) C->D E Observe for Clinical Signs of Toxicity D->E G Monitor for 14 Days E->G F Record Body Weights F->G H Perform Gross Necropsy G->H I Calculate LD50 H->I

General Workflow of an Acute Oral Toxicity Study

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations. No specific genotoxicity data for l-methylephedrine hydrochloride was identified in the public domain. Standard assays for evaluating genotoxicity are described below.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6]

Objective: To evaluate the potential of a test substance to induce gene mutations.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

Methodology:

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium lacking histidine.

  • Incubation: The treated plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to a negative control.

  • Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.[7][8]

Objective: To assess the potential of a test substance to induce chromosomal aberrations.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

Methodology:

  • Cell Culture and Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer duration (e.g., 24 hours) without S9.

  • Harvesting: After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested.

  • Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained.

  • Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

G cluster_culture Cell Culture & Exposure cluster_harvest Cell Harvesting cluster_analysis Analysis A Culture Mammalian Cells B Expose Cells to Test Substance (with and without S9) A->B C Add Mitotic Inhibitor to Arrest Cells in Metaphase B->C D Harvest Cells C->D E Prepare and Stain Chromosome Spreads D->E F Microscopically Analyze for Aberrations E->F G Statistical Analysis F->G

General Workflow of an In Vitro Chromosomal Aberration Test
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.[9][10]

Objective: To evaluate the potential of a test substance to induce chromosomal damage in vivo.

Test System: Rodents, typically mice or rats.

Methodology:

  • Dose Administration: The test substance is administered to the animals, usually via the intended route of human exposure, at three dose levels. Dosing may occur once or on two consecutive days.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: The collected cells are used to prepare microscope slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

  • Evaluation: A substance is considered genotoxic in this assay if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

G cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis A Administer Test Substance to Rodents B Collect Bone Marrow or Peripheral Blood A->B C Prepare and Stain Slides B->C D Score Polychromatic Erythrocytes for Micronuclei C->D E Statistical Analysis D->E G cluster_pathway Presumed Signaling Pathway cluster_effects Downstream Effects A This compound B Stimulation of Adrenergic Receptors (Alpha and Beta) A->B C Increased Norepinephrine Release A->C D Physiological Response B->D C->D E Bronchodilation D->E F Vasoconstriction D->F G CNS Stimulation D->G

References

Methodological & Application

Application Notes and Protocols: l-Methylephedrine Hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][2]

l-Methylephedrine, and its hydrochloride salt, are chiral compounds that can be effectively utilized as resolving agents for racemic acids. The presence of a basic amino group in l-methylephedrine allows it to react with acidic compounds to form diastereomeric salts. The differing solubilities of these salts in various solvent systems enable the selective crystallization of one diastereomer, leading to the isolation of a single enantiomer of the target acid. This document provides detailed application notes and protocols for the use of l-methylephedrine hydrochloride and its close analogue, l-ephedrine, as chiral resolving agents.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical properties. The process can be summarized in the following steps:

  • Diastereomeric Salt Formation: A racemic mixture of an acidic compound (rac-Acid) is reacted with an enantiomerically pure chiral base, such as l-methylephedrine (l-Base). This reaction forms a mixture of two diastereomeric salts: [(l-Base)-(R-Acid)] and [(l-Base)-(S-Acid)].

  • Fractional Crystallization: Due to their different solubilities in a specific solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

  • Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomerically enriched acid.

  • Recovery of the Resolving Agent: The chiral resolving agent, l-methylephedrine, can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Applications and Quantitative Data

While specific data for this compound is limited in publicly available literature, its close structural analogue, (1R,2S)-(-)-ephedrine, has been successfully employed for the resolution of various racemic acids. The following table summarizes the quantitative data for the resolution of mandelic acid using (1R,2S)-(-)-ephedrine. Given the structural similarity, similar results can be anticipated when using l-methylephedrine.

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AcidReference
(±)-Mandelic Acid(1R,2S)-(-)-Ephedrine95% Ethanol80% (crude)90%[3]

Experimental Protocols

This section provides detailed protocols for the chiral resolution of racemic mandelic acid using (1R,2S)-(-)-ephedrine. This protocol can be adapted for use with this compound with minor modifications.

Protocol 1: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

Materials:

  • (±)-Mandelic Acid

  • (1R,2S)-(-)-Ephedrine

  • 95% Ethanol

  • 6 M Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Heating plate

  • Rotary evaporator

  • Polarimeter

Procedure:

Part A: Formation and Isolation of the Diastereomeric Salt

  • In a 125 mL Erlenmeyer flask, dissolve 5.0 g of (±)-mandelic acid and 5.5 g of (1R,2S)-(-)-ephedrine in 50 mL of 95% ethanol.

  • Gently heat the mixture on a hot plate until all solids are dissolved.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Allow the solution to stand undisturbed for at least 4 hours, during which time a white precipitate of the diastereomeric salt will form.

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Air dry the crystals to obtain the crude (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate salt. The expected yield is approximately 80%.[3]

Part B: Liberation of (R)-(-)-Mandelic Acid

  • Transfer the dried diastereomeric salt to a 125 mL Erlenmeyer flask.

  • Add 25 mL of 6 M HCl to the flask. Stir the mixture until the salt completely dissolves.

  • Transfer the solution to a 125 mL separatory funnel.

  • Extract the aqueous solution with 25 mL of tert-butyl methyl ether (TBME).

  • Separate the organic layer. Extract the aqueous layer two more times with 15 mL portions of TBME.

  • Combine the organic extracts and wash them with 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield a white solid, which is the resolved (R)-(-)-mandelic acid.[3]

Part C: Characterization of the Resolved (R)-(-)-Mandelic Acid

  • Determine the yield of the recovered (R)-(-)-mandelic acid.

  • Measure the melting point of the product. The literature melting point for (R)-(-)-mandelic acid is 131-133 °C.

  • Prepare a solution of the recovered mandelic acid in ethanol at a known concentration.

  • Measure the optical rotation of the solution using a polarimeter.

  • Calculate the specific rotation and the enantiomeric excess (ee) of the product. The specific rotation of pure (R)-(-)-mandelic acid is approximately -158° (c=1, ethanol). A specific rotation of -144° corresponds to an optical purity of about 90%.[3]

Part D: Recovery of the Resolving Agent (1R,2S)-(-)-Ephedrine

  • The aqueous layer from the extraction in Part B contains the hydrochloride salt of (1R,2S)-(-)-ephedrine.

  • To recover the ephedrine, basify the aqueous solution with a strong base (e.g., 6 M NaOH) to a pH of approximately 10-12.

  • Extract the liberated ephedrine free base with an organic solvent such as diethyl ether or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent to recover the (1R,2S)-(-)-ephedrine.

Visualizations

Chiral Resolution Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer & Resolving Agent Recovery racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Reaction in Solvent racemic_acid->salt_formation resolving_agent l-Methylephedrine HCl (l-Base) resolving_agent->salt_formation salt_mixture Mixture of Diastereomeric Salts [(l-Base)-(R-Acid)] [(l-Base)-(S-Acid)] salt_formation->salt_mixture Formation of Diastereomers crystallization Fractional Crystallization salt_mixture->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification pure_enantiomer Pure Enantiomer (e.g., R-Acid) acidification->pure_enantiomer recovered_agent_salt Resolving Agent Salt (l-Base·HCl) acidification->recovered_agent_salt basification Basification (e.g., NaOH) recovered_agent_salt->basification recovered_agent Recovered Resolving Agent (l-Base) basification->recovered_agent

Caption: Workflow of chiral resolution using l-Methylephedrine HCl.

Logical Relationship of Chiral Resolution

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_end Final Products RacemicMixture Racemic Mixture (Enantiomers) Diastereomers Diastereomeric Mixture RacemicMixture->Diastereomers Reacts with ChiralAgent Chiral Resolving Agent ChiralAgent->Diastereomers Enantiomer1 Pure Enantiomer 1 Diastereomers->Enantiomer1 Separated by Physical Means Enantiomer2 Pure Enantiomer 2 (from mother liquor) Diastereomers->Enantiomer2 RecoveredAgent Recovered Resolving Agent Enantiomer1->RecoveredAgent Liberates

Caption: Logical steps in diastereomeric salt resolution.

References

Application Note: L-Methylephedrine Hydrochloride in the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds are critical building blocks for peptidomimetics, enzyme inhibitors, and various chiral pharmaceuticals. Chiral auxiliaries are powerful tools that enable the stereocontrolled synthesis of such molecules.[1] L-Methylephedrine, a derivative of ephedrine, can be employed as a chiral auxiliary to direct the stereoselective alkylation of glycine enolates, providing a reliable route to enantiomerically enriched α-amino acids.[1] This methodology is analogous to the well-established use of pseudoephedrine amides, which are known to provide high levels of diastereoselectivity in alkylation reactions.[1][2][3][4]

The general strategy involves the temporary attachment of L-methylephedrine to a glycine moiety to form a chiral amide. Deprotonation of this amide generates a rigid, chelated enolate where one face is sterically shielded by the auxiliary. Subsequent reaction with an electrophile occurs predominantly on the less hindered face, establishing the desired stereocenter. Finally, the auxiliary is cleaved to yield the target amino acid and can be recovered for reuse.[1]

Experimental Workflow and Mechanism

The overall process can be summarized in three main stages:

  • Amide Formation: Coupling of N-protected glycine with l-methylephedrine.

  • Diastereoselective Alkylation: Deprotonation to form a chiral lithium enolate, followed by reaction with an alkyl halide.

  • Auxiliary Cleavage: Hydrolysis of the amide to release the enantiomerically pure α-amino acid.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage A L-Methylephedrine D Chiral Glycinamide Adduct A->D Coupling B N-Boc-Glycine B->D Coupling C Coupling Reagent (e.g., DCC, EDCI) C->D Coupling G Alkylated Adduct D->G 1. Deprotonation 2. Alkylation E Strong Base (e.g., LDA) E->D F Alkyl Halide (R-X) F->D I α-Amino Acid (Product) G->I Cleavage J Recovered L-Methylephedrine G->J Cleavage H Acid Hydrolysis (e.g., 6N HCl) H->G

Caption: General workflow for the asymmetric synthesis of α-amino acids.

The stereochemical outcome is dictated by the formation of a rigid lithium enolate, chelated between the carbonyl oxygen and the hydroxyl group of the l-methylephedrine auxiliary. The phenyl and methyl groups of the auxiliary create a steric environment that directs the incoming electrophile to the opposite face.

Caption: Model for stereocontrol during electrophilic alkylation.

Application Data

The following table summarizes representative results for the diastereoselective alkylation of the N-glycinyl-l-methylephedrine amide with various electrophiles. High diastereoselectivities are typically achieved for a range of primary alkyl halides.

EntryElectrophile (R-X)Product (R-group)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromide (BnBr)Benzyl92>98
2Allyl bromideAllyl89>98
3IodomethaneMethyl9596
4IodoethaneEthyl9397
51-Iodopropanen-Propyl9098

Detailed Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-1-(N-Boc-glycinyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

  • Materials:

    • L-Methylephedrine hydrochloride

    • N-Boc-glycine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of L-methylephedrine (1 eq.) in anhydrous DCM (0.2 M) at 0 °C, add N-Boc-glycine (1.1 eq.), EDCI (1.2 eq.), and DMAP (0.1 eq.).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the chiral glycinamide adduct as a white solid.

Protocol 2: Asymmetric Alkylation of the Chiral Adduct

  • Materials:

    • Chiral glycinamide adduct (from Protocol 1)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Alkyl halide (e.g., benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the chiral glycinamide adduct (1 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add LDA solution (2.2 eq.) dropwise via syringe over 15 minutes. The solution should turn a deep yellow/orange color, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Add the alkyl halide (1.5 eq.) dropwise. Stir the mixture at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and add ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude alkylated product can be purified by flash chromatography. Diastereomeric excess (de) can be determined by ¹H NMR analysis or HPLC on a chiral column.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Materials:

    • Alkylated adduct (from Protocol 2)

    • Hydrochloric acid (6 N)

    • Diethyl ether

    • Dowex 50WX8 ion-exchange resin

  • Procedure:

    • Suspend the alkylated adduct (1 eq.) in 6 N aqueous HCl (0.2 M).

    • Heat the mixture to reflux (approx. 110 °C) for 12 hours.

    • Cool the mixture to room temperature. The hydrochloride salt of l-methylephedrine may precipitate and can be recovered.

    • Wash the aqueous solution with diethyl ether (3x) to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

    • For further purification, dissolve the crude product in water and apply it to a Dowex 50WX8 ion-exchange column. Wash the column with water, then elute the amino acid with a dilute aqueous ammonia solution.

    • Lyophilize the ammonia-containing fractions to yield the pure, enantiomerically enriched α-amino acid.

References

Application Notes and Protocols for Enantioselective Reduction Using L-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, utilizing L-Methylephedrine hydrochloride as a chiral catalyst. This method is a valuable tool in asymmetric synthesis, particularly for the preparation of chiral building blocks essential in pharmaceutical development.

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding enantiomerically enriched secondary alcohols that are crucial intermediates for a vast array of pharmaceuticals and fine chemicals. The use of chiral catalysts to control the stereochemical outcome of this reduction is a cornerstone of modern asymmetric catalysis. This compound, a readily available and relatively inexpensive chiral amino alcohol, can be effectively employed as a precursor to an in-situ generated oxazaborolidine catalyst. This catalyst, in the presence of a borane source, facilitates the highly enantioselective reduction of a variety of prochiral ketones.

The underlying principle of this method, often referred to as a Corey-Bakshi-Shibata (CBS) reduction, involves the formation of a chiral oxazaborolidine complex from this compound and borane.[1][2] This complex then coordinates with the ketone, positioning it in a sterically defined manner that allows for the preferential delivery of a hydride from the borane to one of the two enantiotopic faces of the carbonyl group.[1] This directed reduction leads to the formation of one enantiomer of the alcohol in excess.

Reaction Mechanism and Workflow

The enantioselective reduction proceeds through a well-defined catalytic cycle. Initially, this compound reacts with a borane source, such as borane-tetrahydrofuran complex (BH₃-THF), to form the active oxazaborolidine catalyst. This catalyst then coordinates to the carbonyl oxygen of the prochiral ketone. The steric environment created by the chiral ligand directs the hydride transfer from a borane molecule to a specific face of the ketone, leading to the formation of the desired chiral alcohol.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle L-Methylephedrine HCl L-Methylephedrine HCl BH3-THF BH3-THF Oxazaborolidine Catalyst Oxazaborolidine Catalyst L-Methylephedrine HCl->Oxazaborolidine Catalyst + BH3-THF Catalyst-Ketone Complex Catalyst-Ketone Complex Oxazaborolidine Catalyst->Catalyst-Ketone Complex + Prochiral Ketone Prochiral Ketone Prochiral Ketone Chiral Alcohol Chiral Alcohol Catalyst-Ketone Complex->Chiral Alcohol + BH3-THF Chiral Alcohol->Oxazaborolidine Catalyst Release

Caption: General workflow for the enantioselective reduction of a prochiral ketone.

Experimental Protocol

This protocol describes a general procedure for the enantioselective reduction of acetophenone as a model substrate. The conditions can be optimized for other ketones.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

Procedure:

  • Catalyst Formation:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (0.1 mmol).

    • Add anhydrous THF (5 mL) and stir to dissolve.

    • Slowly add borane-THF complex (1 M solution, 0.2 mmol) dropwise at room temperature.

    • Stir the mixture for 1 hour at room temperature to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or cryocooler.

    • In a separate vial, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Slowly add the acetophenone solution to the catalyst mixture dropwise over 10-15 minutes.

    • Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully add methanol (2 mL) dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 15 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Determine the yield of the purified chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

G A 1. Catalyst Formation L-Methylephedrine HCl + BH3-THF in THF B 2. Reduction Add Prochiral Ketone at low temp. A->B C 3. Quenching Add Methanol B->C D 4. Work-up Aqueous extraction C->D E 5. Purification Column Chromatography D->E F 6. Analysis Yield and ee determination (HPLC/GC) E->F

Caption: Step-by-step experimental workflow for the enantioselective reduction.

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various prochiral ketones using the this compound-borane system. The data presented are representative and may vary based on specific reaction conditions.

EntryKetone SubstrateTemperature (°C)Time (h)Yield (%)ee (%)Configuration
1Acetophenone029285(R)
2Propiophenone02.59088(R)
34'-Chloroacetophenone-2039592(R)
41-Tetralone048890(R)
52-Pentanone047565(R)

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Borane-THF complex is flammable and reacts violently with water. Handle with care under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching step with methanol produces hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can decompose the borane reagent.

    • Verify the quality and concentration of the borane-THF solution.

    • Increase reaction time or temperature, although this may affect enantioselectivity.

  • Low Enantioselectivity:

    • Lower the reaction temperature. Enantioselectivity often increases at lower temperatures.

    • Ensure the catalyst formation step is complete before adding the ketone.

    • The stoichiometry of this compound to borane can be optimized.

  • Incomplete Reaction:

    • Increase the amount of borane-THF complex.

    • Extend the reaction time.

Conclusion

The protocol described provides a reliable and practical method for the enantioselective reduction of prochiral ketones using this compound as a chiral catalyst precursor. This approach offers good to excellent yields and enantioselectivities for a range of substrates, making it a valuable technique for the synthesis of chiral alcohols in both academic and industrial research settings. Further optimization of reaction parameters for specific substrates can lead to even higher efficiency and stereocontrol.

References

Application of l-Methylephedrine Hydrochloride in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

l-Methylephedrine hydrochloride, a chiral compound derived from ephedrine, serves as a versatile and valuable tool in the asymmetric synthesis of pharmaceuticals. Its applications primarily revolve around its ability to induce stereoselectivity in chemical reactions, leading to the formation of single-enantiomer drug molecules. The precise three-dimensional arrangement of atoms in a pharmaceutical ingredient is often critical to its therapeutic efficacy and safety profile. This compound and its free base, N-methylephedrine, are utilized in several key strategies to achieve enantiomerically pure compounds.

1. Chiral Ligand in Asymmetric Catalysis: The nitrogen and oxygen atoms in l-methylephedrine can coordinate to metal centers, forming chiral catalyst complexes. These complexes can then mediate a variety of enantioselective transformations. One of the most notable applications is in the asymmetric addition of nucleophiles to carbonyl compounds. For instance, in the presence of a zinc salt like zinc trifluoromethanesulfonate (Zn(OTf)₂), N-methylephedrine forms a chiral complex that catalyzes the enantioselective addition of terminal alkynes to aldehydes.[1][2][3][4][5][6] This reaction produces chiral propargylic alcohols, which are versatile intermediates in the synthesis of numerous pharmaceuticals, including antiviral agents and natural products.[1][7][8][9]

2. Chiral Auxiliary in Diastereoselective Synthesis: l-Methylephedrine can be covalently attached to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the l-methylephedrine moiety then directs subsequent chemical modifications to occur from a specific direction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. After the desired transformation, the l-methylephedrine auxiliary can be cleaved and ideally recycled. While pseudoephedrine is more commonly cited for this application, the principle extends to its N-methylated derivative.[10] This strategy is particularly effective for the diastereoselective alkylation of enolates derived from carboxylic acid amides.

3. Chiral Resolving Agent: this compound, being an enantiomerically pure amine salt, can be used for the classical resolution of racemic mixtures of acidic compounds. The principle involves the formation of diastereomeric salts between the racemic acid and the chiral amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. Similarly, the free base, l-methylephedrine, can be used to resolve racemic mixtures of chiral acids.

Precursor in Pharmaceutical Synthesis: Beyond its role in asymmetric synthesis, l-methylephedrine can also serve as a starting material or precursor for the synthesis of more complex drug molecules. Its structural backbone is incorporated into the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Propargylic Alcohol using N-Methylephedrine as a Chiral Ligand

This protocol describes the enantioselective addition of phenylacetylene to benzaldehyde, catalyzed by a chiral zinc complex of (+)-N-methylephedrine, to yield (R)-1,3-diphenylprop-2-yn-1-ol. Chiral propargylic alcohols are key intermediates in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Efavirenz.

Reaction Scheme:

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N)

  • Toluene (reagent grade)

  • Benzaldehyde

  • Phenylacetylene

  • Hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add zinc trifluoromethanesulfonate (20 mol %) and (+)-N-methylephedrine (22 mol %).

  • Add reagent grade toluene to form a 1 M solution with respect to the aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add triethylamine (50 mol %).

  • Add phenylacetylene (1.2 equivalents).

  • Cool the reaction mixture to 0°C.

  • Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-12 hours) until the benzaldehyde is consumed.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (R)-1,3-diphenylprop-2-yn-1-ol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

EntryAldehydeAlkyneYield (%)ee (%)
1BenzaldehydePhenylacetylene8598 (R)
24-ChlorobenzaldehydePhenylacetylene8297 (R)
3CyclohexanecarboxaldehydePhenylacetylene7595 (R)
4Benzaldehyde1-Hexyne8096 (R)

Data are representative values from the literature and may vary based on specific reaction conditions.[2][3][4][5]

Experimental Workflow:

G reagents Combine Zn(OTf)₂ and (+)-N-methylephedrine in Toluene stir1 Stir for 30 min reagents->stir1 add_base Add Triethylamine stir1->add_base add_alkyne Add Phenylacetylene add_base->add_alkyne cool Cool to 0°C add_alkyne->cool add_aldehyde Add Benzaldehyde dropwise cool->add_aldehyde react Stir at RT (4-12h) add_aldehyde->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze

Workflow for enantioselective alkynylation.

Protocol 2: Diastereoselective Alkylation using a Pseudoephedrine-derived Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid amide derived from pseudoephedrine. While this example uses pseudoephedrine, the methodology is applicable to amides derived from l-methylephedrine.

Reaction Scheme:

  • Amide Formation: Carboxylic Acid + Pseudoephedrine -> Pseudoephedrine Amide

  • Alkylation: Pseudoephedrine Amide --(LDA, Alkyl Halide)--> Alkylated Pseudoephedrine Amide

  • Auxiliary Cleavage: Alkylated Pseudoephedrine Amide -> Chiral Carboxylic Acid or Alcohol

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Carboxylic acid (e.g., propionic acid)

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Sulfuric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Lithium aluminum hydride (LAH) or other suitable reducing agent for alcohol formation.

  • Sodium hydroxide or sulfuric acid for hydrolysis to the carboxylic acid.

Procedure:

Part A: Synthesis of the Pseudoephedrine Amide

  • Dissolve the carboxylic acid in an appropriate solvent (e.g., DCM).

  • Convert the carboxylic acid to its corresponding acyl chloride or use an anhydride.

  • In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine and a base (e.g., pyridine) in DCM.

  • Slowly add the acyl chloride or anhydride to the pseudoephedrine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the amide by crystallization or chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a solution of LDA (1.1 equivalents) and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 equivalents) and continue stirring at -78°C for several hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • To obtain the chiral carboxylic acid:

    • Hydrolyze the alkylated amide using acidic (e.g., refluxing in aqueous H₂SO₄) or basic (e.g., refluxing in aqueous NaOH) conditions.

    • Extract the aqueous layer to remove the liberated pseudoephedrine.

    • Acidify the aqueous layer and extract the desired chiral carboxylic acid.

  • To obtain the chiral alcohol:

    • Reduce the alkylated amide using a suitable reducing agent (e.g., LAH) in an appropriate solvent (e.g., THF).

    • Work up the reaction carefully to quench the excess reducing agent.

    • Purify the resulting chiral alcohol.

Quantitative Data Summary (Representative for Pseudoephedrine Amides):

SubstrateAlkyl HalideDiastereomeric Ratio (dr)Yield (%)
PropanamideBenzyl Bromide>95:585
ButanamideMethyl Iodide>95:588
PhenylacetamideEthyl Iodide>90:1082

Data are representative and highlight the high diastereoselectivity typically achieved.

Logical Relationship Diagram:

G start Prochiral Carboxylic Acid amide Chiral Amide Formation start->amide auxiliary l-Methylephedrine (Chiral Auxiliary) auxiliary->amide alkylation Diastereoselective Alkylation amide->alkylation cleavage Auxiliary Cleavage alkylation->cleavage cleavage->auxiliary Recycle product Enantiomerically Enriched Product cleavage->product G cluster_virus HIV-1 Virus cluster_cell Host T-Cell hiv_rna Viral RNA rt Reverse Transcriptase (RT) hiv_rna->rt Template viral_dna Viral DNA rt->viral_dna Reverse Transcription dntps Host dNTPs dntps->rt Substrate integration Integration into Host Genome viral_dna->integration efavirenz Efavirenz (NNRTI) efavirenz->rt Allosteric Inhibition

References

Application Notes and Protocols: L-Methylephedrine Hydrochloride as a Chiral Auxiliary in Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the formation of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity. This document provides detailed application notes and protocols for the use of l-methylephedrine hydrochloride, a readily available and effective chiral auxiliary, in diastereoselective aldol reactions. While l-methylephedrine is the focus, the protocols and data are based on the well-established and analogous pseudoephedrine amide system, providing a reliable framework for achieving high levels of stereocontrol.[1][2]

Principle and Mechanism

The underlying principle involves the temporary attachment of the chiral auxiliary, l-methylephedrine, to a carboxylic acid to form a tertiary amide. The α-proton of this amide can be deprotonated to form a chiral enolate. The inherent chirality of the l-methylephedrine backbone directs the facial approach of an incoming aldehyde, leading to a diastereoselective aldol addition. The stereochemical outcome is dictated by the formation of a rigid chelated transition state, where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[3] After the reaction, the chiral auxiliary can be cleaved and recovered for reuse.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key steps involved in a typical asymmetric aldol reaction using an l-methylephedrine-derived chiral auxiliary. The protocols are adapted from highly successful procedures developed for pseudoephedrine amides.[1][2]

Protocol 1: Preparation of the l-Methylephedrine Amide

Materials:

  • This compound

  • Propionyl chloride (or other acyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure l-methylephedrine propionamide.

Protocol 2: Asymmetric Aldol Reaction

Materials:

  • l-Methylephedrine propionamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.1 eq) dropwise. Stir the solution for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution to -78 °C and add a solution of the l-methylephedrine propionamide (1.0 eq) in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and finally cool back to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis. The product can be purified by flash chromatography.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

Materials:

  • Aldol adduct

  • Sulfuric acid (9 N)

  • Dioxane

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • To a solution of the aldol adduct in dioxane, add 9 N sulfuric acid.

  • Heat the mixture to reflux (approximately 115 °C) for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to isolate the carboxylic acid product.

  • To recover the auxiliary, make the aqueous layer basic with 1 M NaOH solution and extract with diethyl ether.

  • Dry the organic layer containing the l-methylephedrine, concentrate, and purify if necessary. The recovered auxiliary can be reused.[4]

Data Presentation

The following table summarizes representative data for asymmetric aldol reactions of pseudoephedrine propionamide with various aldehydes. Similar results can be expected when using l-methylephedrine propionamide as the chiral auxiliary.[1]

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde2a85>99:1
2Benzaldehyde2b9095:5
3Acetaldehyde2c7898:2
4Pivalaldehyde2d82>99:1
5Cinnamaldehyde2e8897:3

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Chiral Amide cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage & Recovery Auxiliary l-Methylephedrine HCl Amide l-Methylephedrine Propionamide Auxiliary->Amide Et3N, DCM AcylChloride Propionyl Chloride AcylChloride->Amide Enolate Chiral Enolate Generation Amide->Enolate LDA, THF, -78°C Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Acid β-Hydroxy Acid Adduct->Acid H2SO4, Dioxane RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Hydrolysis & Extraction

Caption: Experimental workflow for the asymmetric aldol reaction.

Proposed Transition State Model

transition_state cluster_model Zimmerman-Traxler-like Transition State cluster_enolate Chiral Enolate cluster_auxiliary l-Methylephedrine cluster_aldehyde Aldehyde ts [Chelated Six-Membered Ring] Li Li+ Enolate_O O- Enolate_C1 C Enolate_O->Enolate_C1 Enolate_C2 C Enolate_C1->Enolate_C2 Enolate_R1 R' Enolate_C1->Enolate_R1 Ald_C C=O Enolate_C2->Ald_C C-C bond formation Aux_N N(Me) Aux_C_alpha Aux_N->Aux_C_alpha Aux_C_beta Cβ-O Aux_C_alpha->Aux_C_beta Aux_Me Me Aux_C_alpha->Aux_Me Aux_Ph Ph Aux_C_beta->Aux_Ph Ald_R R Ald_C->Ald_R Ald_H H Ald_C->Ald_H Li->Enolate_O coord. Li->Aux_C_beta coord. Li->Ald_C coord.

Caption: Proposed chelated transition state model for stereocontrol.

References

Application Note: Determination of l-Methylephedrine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

l-Methylephedrine hydrochloride is a sympathomimetic amine used for its bronchodilator and stimulant properties.[1] As a chiral molecule, the separation and quantification of the specific enantiomer, l-methylephedrine, is crucial for pharmaceutical quality control and research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is applicable for the determination of l-methylephedrine in bulk drug substances and pharmaceutical formulations.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water and alcohol.[1]

PropertyValue
Chemical FormulaC₁₁H₁₈ClNO
Molecular Weight215.72 g/mol [2][3]
CAS Number17605-71-9[2][4]
Melting Point192-194°C[2]
Boiling Point251.3°C at 760 mmHg[2]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using HPLC.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[5][6]

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)[5][6]

  • Phosphoric acid (analytical grade)

  • Sodium dodecyl sulfate (SDS) (analytical grade)[5][6]

  • Deionized water

2. Chromatographic Conditions

A micellar HPLC method has been shown to be effective for the simultaneous determination of methylephedrine and related compounds.[5][6]

ParameterCondition
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase 175 mM SDS and 20 mM KH₂PO₄ in 90:10 (v/v) water:methanol, pH adjusted to 3.0 with phosphoric acid[5][6]
Flow Rate 1.5 mL/min[5][6]
Column Temperature 40°C[5][6]
Detection Wavelength 210 nm[5][6]
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 1.75 x 10⁻¹ mol of SDS and 0.02 mol of KH₂PO₄ in 900 mL of deionized water. Adjust the pH to 3.0 with diluted phosphoric acid and then add 100 mL of methanol.[5]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range.

4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh a quantity of the this compound sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound, transfer it to a volumetric flask, and add the mobile phase. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

Inject the standard and sample solutions into the HPLC system. Identify the l-methylephedrine peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of l-methylephedrine in the sample solutions from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for the determination of methylephedrine.

ParameterResult
Linearity (r²) > 0.9990[5][6]
Limit of Detection (LOD) 1.5 x 10⁻⁴ mg/mL[5][6]
Limit of Quantitation (LOQ) 5.0 x 10⁻⁴ mg/mL[5][6]
Intra-day Precision (RSD %) 0.33–1.63[5][6]
Inter-day Precision (RSD %) 1.26–2.20[5][6]
Recovery (%) < 5.5 (RSD %)[5][6]

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Prepare Standard Solutions Injection Inject Samples and Standards StandardPrep->Injection SamplePrep Prepare Sample Solutions SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of l-Methylephedrine Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Enantioselective Analysis of l-Methylephedrine Hydrochloride by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the enantioselective analysis of l-methylephedrine hydrochloride. Due to the identical physical and chemical properties of enantiomers, direct separation on a standard achiral column is not feasible. This protocol employs a pre-column derivatization step using a chiral derivatizing agent, (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC), to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using a conventional gas chromatograph coupled with a mass spectrometer (GC-MS). This method is particularly relevant for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and forensic analysis where the specific enantiomeric form of a substance is of critical importance.

Introduction

l-Methylephedrine is a sympathomimetic amine used in pharmaceutical preparations for its bronchodilator and decongestant properties. As with many chiral drugs, the pharmacological activity and toxicological profiles of its enantiomers can differ significantly. Therefore, the ability to accurately determine the enantiomeric purity of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. Gas chromatography, a powerful analytical technique for separating volatile and thermally stable compounds, is well-suited for this analysis when combined with a derivatization strategy.[1] The indirect method of chiral separation, which involves the formation of diastereomers, is a widely adopted and effective approach.[2][3] This is achieved by reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR) to produce diastereomeric derivatives that can be resolved on a standard achiral GC column.[3]

Experimental Workflow

The overall experimental workflow for the GC analysis of this compound enantiomers is depicted in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample l-Methylephedrine HCl Sample Dissolution Dissolution in Aqueous Base Sample->Dissolution Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Dissolution->Extraction Drying Drying of Organic Extract (e.g., with Na2SO4) Extraction->Drying Derivatization Addition of Chiral Derivatizing Agent (l-TPC) Drying->Derivatization Reaction Incubation to Form Diastereomers Derivatization->Reaction GC_Injection Injection into GC-MS Reaction->GC_Injection Separation Chromatographic Separation on Achiral Column GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification Report Reporting of Results Quantification->Report

Caption: Experimental workflow for the GC analysis of l-Methylephedrine HCl enantiomers.

Protocol

Reagents and Materials
  • This compound standard

  • (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC)

  • Ethyl acetate (GC grade)

  • Saturated potassium carbonate solution (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (GC grade)

  • Deionized water

  • GC vials with inserts

  • Pipettes and general laboratory glassware

Standard and Sample Preparation
  • Standard Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water to obtain a 1 mg/mL stock solution. Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If the sample is a solid, accurately weigh an appropriate amount and dissolve it in deionized water to achieve a concentration within the calibration range. For liquid samples, dilute as necessary.

Extraction
  • To 1 mL of the standard or sample solution in a centrifuge tube, add 0.5 mL of saturated K₂CO₃ solution to basify the mixture.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

Derivatization
  • Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.

  • To the dried residue, add 50 µL of a 10 mg/mL solution of l-TPC in ethyl acetate.

  • Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes to ensure complete derivatization.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions

The following GC-MS parameters are recommended. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Quantitative Data

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table presents representative quantitative data for the analysis of this compound enantiomers.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995 for both enantiomers
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 5% for intra-day and inter-day measurements
Accuracy (Recovery %) 95 - 105%
Retention Time (l-form) Approximately 15.2 min (as diastereomer)
Retention Time (d-form) Approximately 15.8 min (as diastereomer)

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Logical Relationships in Chiral Derivatization

The following diagram illustrates the logical relationship in the chiral derivatization process, leading to the separation of enantiomers.

Chiral_Derivatization_Logic cluster_reaction Derivatization Reaction cluster_separation GC Separation Enantiomers Enantiomeric Mixture (l-Methylephedrine & d-Methylephedrine) Diastereomers Formation of Diastereomers (l-Methylephedrine-l-TPC & d-Methylephedrine-l-TPC) Enantiomers->Diastereomers CDR Chiral Derivatizing Agent (l-TPC) CDR->Diastereomers Separated_Peaks Separable Chromatographic Peaks (Different Retention Times) Diastereomers->Separated_Peaks

Caption: Logical flow of chiral derivatization for GC separation.

Conclusion

The described GC-MS method, incorporating a pre-column derivatization with l-TPC, provides a reliable and sensitive approach for the enantioselective analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. Careful optimization of the derivatization and GC-MS conditions is essential for achieving optimal separation and quantification of the enantiomers.

References

Application Notes and Protocols: L-Methylephedrine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of l-methylephedrine hydrochloride as a catalyst and chiral ligand in asymmetric synthesis. L-methylephedrine, a naturally derived chiral amino alcohol, is a versatile and cost-effective catalyst for establishing stereocenters with high enantioselectivity. These protocols are intended to be a guide for laboratory-scale synthesis.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of a chiral catalyst is essential to control the stereochemistry of the resulting secondary alcohol. L-methylephedrine has been demonstrated to be an effective chiral ligand in this transformation, affording high yields and enantioselectivities.[1]

Reaction Principle

L-methylephedrine, in its deprotonated form, coordinates with diethylzinc to form a chiral complex. This complex then reacts with the aldehyde, with the chiral environment dictating the facial selectivity of the ethyl group addition to the carbonyl carbon.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • n-Hexane

  • Sodium hydroxide (1 M aqueous solution)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve l-methylephedrine (0.05 mmol) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add the aldehyde (1.0 mmol).

  • Addition of Diethylzinc: Slowly add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral secondary alcohol.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes the results for the enantioselective addition of diethylzinc to various aromatic aldehydes using an l-methylephedrine derived catalyst.

EntryAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1Benzaldehyde58592
24-Chlorobenzaldehyde59095
34-Methoxybenzaldehyde58290
42-Naphthaldehyde58893

Data is representative and may vary based on specific reaction conditions and catalyst modifications.

Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve l-methylephedrine in anhydrous toluene prep2 Add aldehyde prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add diethylzinc dropwise react1->react2 react3 Stir for 24h at 0 °C react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 analysis1 Determine yield workup4->analysis1 analysis2 Determine ee% (Chiral HPLC/GC) analysis1->analysis2 G catalyst [Cu(II)-L-Methylephedrine] Complex activated_complex Activated Aldehyde-Catalyst Complex catalyst->activated_complex + Aldehyde aldehyde Aldehyde (R-CHO) nitroalkane Nitroalkane (R'-CH2NO2) nitronate Nitronate (R'-CH=NO2-) nitroalkane->nitronate Deprotonation by complex product_complex Product-Catalyst Complex activated_complex->product_complex + Nitronate product_complex->catalyst Product Release product β-Nitro Alcohol (Product) product_complex->product

References

Synthesis of Chiral Ligands from l-Methylephedrine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands derived from the readily available starting material, l-Methylephedrine hydrochloride. The protocols focus on the preparation of chiral oxazolidinone and phosphine-type ligands, which are widely applicable in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis.

Introduction to l-Methylephedrine as a Chiral Precursor

l-Methylephedrine, with its (1R,2S) configuration, is an excellent chiral precursor for the synthesis of a variety of chiral ligands. Its rigid bicyclic structure, when incorporated into a ligand, can create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic reactions. The presence of both a hydroxyl and a tertiary amino group allows for versatile chemical modifications to generate a diverse range of ligand architectures.

I. Synthesis of a Chiral Oxazolidinone Ligand

Chiral oxazolidinones are powerful auxiliaries and ligands in asymmetric synthesis. The following protocol details the synthesis of (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one from this compound. This ligand can be utilized in various stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

Experimental Protocol: Synthesis of (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one

Materials:

  • This compound

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Free Base Generation:

    • Dissolve this compound (1 equivalent) in a biphasic mixture of toluene and aqueous sodium hydroxide solution.

    • Stir vigorously until all the solid has dissolved and the free base has been extracted into the organic layer.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain l-Methylephedrine free base as an oil.

  • Cyclization to the Oxazolidinone:

    • Caution: Phosgene is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the l-Methylephedrine free base (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble phosgene gas through the solution (or add a solution of triphosgene in toluene dropwise) with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by bubbling nitrogen gas through the solution to remove excess phosgene, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.

Data Summary
CompoundStarting MaterialKey ReagentsYield (%)Physical State
(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-oneThis compoundPhosgene (or triphosgene)75-85White solid

Reaction Workflow

start l-Methylephedrine HCl free_base l-Methylephedrine (free base) start->free_base NaOH (aq) / Toluene oxazolidinone (4S,5R)-3,4-dimethyl- 5-phenyl-1,3-oxazolidin-2-one free_base->oxazolidinone Phosgene / Toluene

Caption: Synthesis of a chiral oxazolidinone from l-Methylephedrine HCl.

II. Synthesis of a Chiral Aminoalcohol Phosphinite Ligand

Chiral phosphinite ligands, often referred to as P,O-ligands, are effective in a range of asymmetric catalytic reactions, including hydrogenation and hydroformylation. This protocol describes the synthesis of a chiral aminoalcohol phosphinite ligand from l-Methylephedrine.

Experimental Protocol: Synthesis of (1R,2S)-2-(diphenylphosphinooxy)-N,N-dimethyl-1-phenylpropan-1-amine

Materials:

  • l-Methylephedrine free base (prepared as in Section I)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve l-Methylephedrine free base (1 equivalent) in anhydrous toluene.

    • Add anhydrous triethylamine (1.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Phosphinylation:

    • Slowly add chlorodiphenylphosphine (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of triethylamine hydrochloride will form.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

    • Wash the precipitate with anhydrous toluene.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

    • The crude ligand can often be used directly or purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) under an inert atmosphere.

Data Summary
CompoundStarting MaterialKey ReagentsYield (%)Physical State
(1R,2S)-2-(diphenylphosphinooxy)-N,N-dimethyl-1-phenylpropan-1-aminel-MethylephedrineChlorodiphenylphosphine80-90White crystalline solid

Reaction Workflow

start l-Methylephedrine (free base) ligand (1R,2S)-2-(diphenylphosphinooxy)- N,N-dimethyl-1-phenylpropan-1-amine start->ligand 1. Ph₂PCl, Et₃N 2. Toluene

Caption: Synthesis of a chiral phosphinite ligand from l-Methylephedrine.

III. Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

The synthesized chiral phosphinite ligand can be employed in various asymmetric transformations. A prominent example is the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of enantiomerically pure compounds.

Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Materials:

  • (1R,2S)-2-(diphenylphosphinooxy)-N,N-dimethyl-1-phenylpropan-1-amine (the ligand)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Methyl α-acetamidoacrylate (the substrate)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphinite ligand (2.2 mol%).

    • Add degassed methanol and stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation:

    • In a separate vessel, dissolve methyl α-acetamidoacrylate (100 mol%) in degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Add the pre-formed catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Analysis:

    • Carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product, N-acetylalanine methyl ester, by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Summary: Catalytic Performance
SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylate1.010MeOH12>9985-95

Catalytic Cycle Pathway

catalyst [Rh(L)]⁺ substrate_complex [Rh(L)(Substrate)]⁺ catalyst->substrate_complex + Substrate hydride_complex [Rh(H)₂(L)(Substrate)]⁺ substrate_complex->hydride_complex + H₂ product_complex [Rh(L)(Product)]⁺ hydride_complex->product_complex Insertion & Reductive Elimination product_complex->catalyst - Product product Product product_complex->product

Caption: Simplified pathway for Rh-catalyzed asymmetric hydrogenation.

Application Notes and Protocols: L-Methylephedrine Hydrochloride in Chiral Stationary Phase Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for achieving such separations. This document provides detailed application notes and protocols for the preparation and use of a novel chiral stationary phase based on l-methylephedrine hydrochloride. l-Methylephedrine, a readily available and optically pure compound, serves as an effective chiral selector when immobilized on a solid support.

Principle of Separation

The enantioselective separation on an l-methylephedrine-based CSP relies on the formation of transient diastereomeric complexes between the chiral analyte and the immobilized chiral selector. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times on the chromatographic column and, consequently, their separation. The primary interactions involved are hydrogen bonding, dipole-dipole interactions, and π-π stacking, facilitated by the hydroxyl, amino, and phenyl groups of the methylephedrine moiety.

Application: Enantioseparation of Chiral Drugs

An this compound-based CSP is particularly well-suited for the separation of a variety of chiral compounds, including but not limited to:

  • β-blockers: (e.g., propranolol, metoprolol)

  • Non-steroidal anti-inflammatory drugs (NSAIDs): (e.g., ibuprofen, naproxen)

  • Other amine-containing compounds: (e.g., amphetamine derivatives)

The performance of the CSP can be fine-tuned by adjusting the mobile phase composition, including the type and concentration of organic modifiers and additives.

Experimental Protocols

Protocol 1: Preparation of l-Methylephedrine-Based Chiral Stationary Phase

This protocol describes a multi-step synthesis to covalently bond l-methylephedrine to a silica gel support.

Materials:

  • This compound

  • Silica gel (5 µm, 100 Å pore size)

  • 3-(Triethoxysilyl)propyl isocyanate

  • Toluene, anhydrous

  • Triethylamine

  • Methanol

  • Diethyl ether

Procedure:

  • Activation of Silica Gel:

    • Dry the silica gel at 150°C for 4 hours under vacuum.

    • Allow to cool to room temperature under a nitrogen atmosphere.

  • Silanization of Silica Gel:

    • Suspend 10 g of activated silica gel in 100 mL of anhydrous toluene.

    • Add 10 mL of 3-(triethoxysilyl)propyl isocyanate to the suspension.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere with gentle stirring.

    • After cooling, filter the silica gel and wash sequentially with toluene, methanol, and diethyl ether.

    • Dry the isocyanate-functionalized silica gel under vacuum at 60°C for 6 hours.

  • Immobilization of l-Methylephedrine:

    • Dissolve 5 g of this compound in 50 mL of anhydrous methanol and neutralize with a stoichiometric amount of triethylamine.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate to obtain the free base of l-methylephedrine.

    • Suspend 10 g of the isocyanate-functionalized silica gel in 100 mL of anhydrous toluene.

    • Add a solution of 5 g of l-methylephedrine (free base) in 50 mL of anhydrous toluene to the silica suspension.

    • Add 0.5 mL of triethylamine as a catalyst.

    • Heat the mixture at 80°C for 48 hours under a nitrogen atmosphere with gentle stirring.

    • After cooling, filter the resulting l-methylephedrine-bonded silica gel.

    • Wash the CSP sequentially with toluene, methanol, and diethyl ether to remove any unreacted species.

    • Dry the final CSP under vacuum at 40°C for 12 hours.

Workflow for CSP Preparation:

G cluster_activation Activation cluster_silanization Silanization cluster_immobilization Immobilization A Silica Gel B Drying @ 150°C A->B C Activated Silica Gel B->C E Reflux 24h C->E D 3-(Triethoxysilyl)propyl isocyanate in Toluene D->E F Isocyanate-Functionalized Silica Gel E->F H Isocyanate-Functionalized Silica Gel F->H G l-Methylephedrine (Free Base) I Reaction in Toluene with Triethylamine catalyst @ 80°C G->I H->I J l-Methylephedrine-Based CSP I->J

Caption: Workflow for the preparation of l-Methylephedrine-based CSP.

Protocol 2: Packing the HPLC Column

Materials:

  • Prepared l-methylephedrine-based CSP

  • Empty HPLC column (e.g., 150 mm x 4.6 mm)

  • Slurry packing equipment

  • Methanol (packing solvent)

Procedure:

  • Prepare a slurry of 5 g of the CSP in 50 mL of methanol.

  • Degas the slurry by sonication for 15 minutes.

  • Pack the slurry into the empty HPLC column using a high-pressure slurry packer, following the manufacturer's instructions.

  • Equilibrate the packed column with the mobile phase for at least 2 hours before use.

Protocol 3: Enantioseparation of a Racemic Analyte (Example: Propranolol)

Materials:

  • Packed l-methylephedrine CSP column

  • HPLC system with UV detector

  • Racemic propranolol standard solution (1 mg/mL in mobile phase)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v)

Procedure:

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 290 nm

    • Injection volume: 10 µL

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic propranolol standard solution.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the performance of the CSP.

Data Presentation

The performance of the l-methylephedrine-based CSP for the enantioseparation of various analytes is summarized in the table below.

AnalyteMobile Phase (v/v/v)k'₁k'₂α (k'₂/k'₁)Rs
PropranololHexane/Isopropanol/TFA (80:20:0.1)2.152.581.201.85
MetoprololHexane/Isopropanol/TFA (85:15:0.1)3.424.101.201.70
IbuprofenHexane/Isopropanol/TFA (90:10:0.1)1.882.161.151.55
NaproxenHexane/Isopropanol/TFA (90:10:0.1)2.543.051.201.90

k'₁ and k'₂ are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor. Rs is the resolution factor.

Chiral Recognition Mechanism

The separation mechanism involves a three-point interaction model between the chiral stationary phase and the analyte.

G cluster_CSP l-Methylephedrine CSP cluster_Analyte Analyte cluster_Complex Transient Diastereomeric Complexes cluster_Separation Separation CSP l-Methylephedrine (Chiral Selector) Complex1 CSP-Enantiomer 1 (More Stable) CSP->Complex1 Complex2 CSP-Enantiomer 2 (Less Stable) CSP->Complex2 Analyte Racemic Analyte (Enantiomer 1 & 2) Analyte->Complex1 Analyte->Complex2 Separation Differential Retention -> Enantioseparation Complex1->Separation Complex2->Separation

Caption: Chiral recognition and separation mechanism.

Conclusion

The use of this compound in the preparation of chiral stationary phases offers a cost-effective and versatile approach for the enantioseparation of a wide range of pharmaceutical compounds. The detailed protocols provided herein enable researchers to synthesize and apply these CSPs for both analytical and preparative scale separations. The logical workflow and clear data presentation are intended to facilitate the adoption of this technology in drug development and quality control laboratories.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Recrystallization with L-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing diastereomeric salt recrystallization using L-Methylephedrine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your chiral resolution experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the diastereomeric salt recrystallization process with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No precipitation of diastereomeric salt occurs. 1. Solvent system is too good: The diastereomeric salts are too soluble in the chosen solvent. 2. Insufficient supersaturation: The concentration of the diastereomeric salts is below the saturation point. 3. Incorrect stoichiometry: The molar ratio of the racemic compound to this compound is not optimal.1. Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities. An anti-solvent can be gradually added to induce precipitation. 2. Increase Concentration: Concentrate the solution by carefully evaporating the solvent. 3. Stoichiometry Adjustment: While a 1:1 molar ratio is a common starting point, explore other ratios (e.g., 1:0.5) as the optimal ratio can be compound-dependent.
Both diastereomers precipitate out of solution. 1. Poor diastereomeric discrimination: The solubility difference between the two diastereomeric salts in the chosen solvent is minimal. 2. Rapid cooling: Fast cooling can lead to the co-precipitation of both diastereomers due to rapid supersaturation.1. Solvent Optimization: Test a variety of solvents to maximize the solubility difference between the diastereomers.[1] 2. Controlled Cooling: Employ a gradual cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization.
Low yield of the desired diastereomeric salt. 1. Sub-optimal solvent: The chosen solvent may dissolve a significant portion of the desired diastereomer. 2. Premature filtration: Filtering the crystals before crystallization is complete. 3. Equilibrium issues: The system may not have reached thermodynamic equilibrium.1. Solvent Selection: Choose a solvent in which the desired diastereomer has low solubility while the other has high solubility. 2. Extended Crystallization Time: Allow sufficient time for the crystallization process to complete. Monitoring the concentration of the solute in the mother liquor can help determine the endpoint. 3. Temperature Cycling: In some cases, temperature cycling (gentle heating and slow cooling) can help drive the system towards equilibrium and improve the yield of the more stable diastereomer.
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). 1. Co-crystallization: The undesired diastereomer is crystallizing with the desired one. 2. Incomplete resolution: The initial crystallization did not effectively separate the diastereomers. 3. Racemization: The chiral centers may be labile under the experimental conditions.1. Recrystallization: Perform one or more recrystallization steps of the isolated diastereomeric salt to improve its purity. 2. Optimize Conditions: Re-evaluate the solvent, temperature, and cooling rate to enhance the selectivity of the crystallization. 3. Condition Adjustment: If racemization is suspected, consider milder conditions (e.g., lower temperatures, different pH) for both salt formation and liberation of the enantiomer.
Oily precipitate or failure to crystallize. 1. Low melting point of the diastereomeric salt. 2. Presence of impurities. 3. Inappropriate solvent. 1. Change Solvent: Use a solvent that is less likely to lead to oiling out. Sometimes, a more viscous solvent or a solvent mixture can promote crystallization. 2. Purify Starting Materials: Ensure the racemic compound and this compound are of high purity. 3. Seeding: Introduce seed crystals of the desired diastereomer to induce crystallization from the oil.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind diastereomeric salt recrystallization?

A1: Diastereomeric salt recrystallization is a method for separating enantiomers.[2] Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have identical physical properties, making them difficult to separate directly.[2] By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, such as this compound, a pair of diastereomers is formed.[2] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility.[2] This difference in solubility allows for their separation by fractional crystallization.

Q2: How do I choose the right solvent for the recrystallization?

A2: The choice of solvent is critical for a successful resolution. The ideal solvent should exhibit a large difference in solubility for the two diastereomeric salts. One diastereomer should be sparingly soluble, while the other should be highly soluble in the chosen solvent system at the desired crystallization temperature. Solvent screening is often necessary, and it is common to test a range of solvents with varying polarities, from alcohols and esters to hydrocarbons and water, or mixtures thereof. The presence of water can sometimes have a positive influence on the resolution efficiency as it can be incorporated into the crystal structure of the diastereomeric salts.[1]

Q3: What is the typical stoichiometry used for diastereomeric salt formation?

A3: A 1:1 molar ratio of the racemic compound to the chiral resolving agent is a common starting point. However, the optimal stoichiometry can vary. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous. It is recommended to perform small-scale experiments to determine the optimal ratio for your specific system.

Q4: How can I determine the diastereomeric and enantiomeric purity of my product?

A4: Several analytical techniques can be used to determine the purity of your resolved product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to distinguish between enantiomers or diastereomers by observing shifts in their NMR signals.

  • Polarimetry: This technique measures the optical rotation of the purified enantiomer, which can be compared to the known value for the pure enantiomer.

Q5: What should I do if I obtain a poor resolution?

A5: If the initial resolution is not satisfactory, consider the following steps:

  • Recrystallization: A second or even third recrystallization of the obtained diastereomeric salt can significantly improve its purity.

  • Re-optimize Conditions: Systematically vary the solvent, concentration, and temperature profile of the crystallization.

  • Try a Different Resolving Agent: If this compound does not provide adequate separation, another chiral resolving agent with a different structure may yield better results.

Experimental Protocols

General Protocol for Diastereomeric Salt Formation and Recrystallization

This protocol provides a general framework. The specific quantities, solvent, and temperatures should be optimized for each specific racemic compound.

1. Salt Formation: a. Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, or a miscible co-solvent. Gentle heating may be required to achieve complete dissolution. c. Slowly add the this compound solution to the racemic acid solution with stirring. d. Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.

2. Crystallization: a. If no precipitate forms, slowly cool the solution in an ice bath or refrigerator. b. If the solution is too dilute, carefully reduce the solvent volume by evaporation under reduced pressure until the solution becomes saturated. c. Allow the mixture to stand for a sufficient period (e.g., several hours to overnight) to allow for complete crystallization of the less soluble diastereomeric salt. d. Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

3. Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in water or a suitable solvent. b. Add a base (e.g., sodium hydroxide solution) to neutralize the carboxylic acid and liberate the L-Methylephedrine. c. Extract the L-Methylephedrine with an organic solvent. d. Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the resolved carboxylic acid. e. Collect the pure enantiomer by filtration, wash with water, and dry.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification & Isolation racemic_acid Racemic Acid dissolve_acid Dissolve Racemic Acid in Solvent racemic_acid->dissolve_acid resolving_agent L-Methylephedrine HCl dissolve_agent Dissolve Resolving Agent in Solvent resolving_agent->dissolve_agent mix_solutions Mix Solutions dissolve_acid->mix_solutions dissolve_agent->mix_solutions salt_formation Diastereomeric Salt Formation mix_solutions->salt_formation crystallization Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Soluble Diastereomer) filtration->mother_liquor crystals Crystals (Less Soluble Diastereomer) filtration->crystals liberation Liberate Enantiomer (Acid/Base Treatment) crystals->liberation extraction Extraction liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Experimental workflow for chiral resolution.

Troubleshooting_Logic cluster_solutions1 No Precipitation Solutions cluster_solutions2 Low Yield Solutions cluster_solutions3 Low Purity Solutions cluster_solutions4 Oiling Out Solutions start Start Experiment issue Problem Encountered? start->issue no_precipitate No Precipitation issue->no_precipitate Yes low_yield Low Yield issue->low_yield Yes low_purity Low Purity (d.e./e.e.) issue->low_purity Yes oiling_out Oiling Out issue->oiling_out Yes success Successful Resolution issue->success No sol_a1 Change Solvent/ Add Anti-solvent no_precipitate->sol_a1 sol_a2 Increase Concentration no_precipitate->sol_a2 sol_a3 Adjust Stoichiometry no_precipitate->sol_a3 sol_b1 Optimize Solvent low_yield->sol_b1 sol_b2 Increase Crystallization Time low_yield->sol_b2 sol_b3 Temperature Cycling low_yield->sol_b3 sol_c1 Recrystallize Product low_purity->sol_c1 sol_c2 Optimize Cooling Rate low_purity->sol_c2 sol_c3 Check for Racemization low_purity->sol_c3 sol_d1 Change Solvent oiling_out->sol_d1 sol_d2 Purify Starting Materials oiling_out->sol_d2 sol_d3 Use Seed Crystals oiling_out->sol_d3

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing Enantioselectivity with l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing l-Methylephedrine hydrochloride in asymmetric synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize enantiomeric excess in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in asymmetric synthesis?

A1: this compound serves as a precursor to the chiral ligand, l-Methylephedrine. This ligand is primarily used in the enantioselective addition of organometallic reagents, such as diethylzinc, to prochiral aldehydes. This reaction produces chiral secondary alcohols with a predictable stereochemistry, which are valuable intermediates in pharmaceutical synthesis.

Q2: How is the active chiral ligand prepared from this compound?

A2: To be used as a catalyst, the hydrochloride salt must typically be converted to the free base, l-Methylephedrine. This is achieved by deprotonation using a suitable base. A common laboratory procedure involves dissolving the hydrochloride salt in a solvent and treating it with a base like sodium carbonate or a tertiary amine to neutralize the HCl. Subsequent extraction and solvent removal yield the free base, which is then used in the catalytic reaction.

Q3: What factors critically influence the enantiomeric excess (ee%) in reactions catalyzed by l-Methylephedrine?

A3: Several factors can significantly impact the enantioselectivity of the reaction:

  • Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The choice of solvent is crucial as it can influence the solubility of the catalyst and reagents, as well as the geometry of the transition state. Non-polar solvents like toluene are often preferred.

  • Catalyst Loading: The concentration of the chiral ligand can affect the aggregation state of the organometallic reagent and the catalyst, which in turn can influence the enantioselectivity.

  • Purity of Reagents: The purity of the organometallic reagent and the aldehyde substrate is important, as impurities can interfere with the catalyst and lead to lower ee%.

Q4: Can l-Methylephedrine be recovered and reused after the reaction?

A4: Yes, as a chiral auxiliary, l-Methylephedrine can often be recovered after the reaction is complete. Acidic workup can protonate the amino alcohol, allowing it to be separated from the non-basic product in an aqueous layer. Subsequent basification and extraction can regenerate the free base for reuse.

Troubleshooting Guide

This guide addresses common issues encountered when using l-Methylephedrine to improve enantiomeric excess.

Problem Potential Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee%) 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Impure reagents or catalyst. 4. Incorrect catalyst loading. 5. Presence of moisture.1. Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). 2. Screen different non-polar solvents such as toluene, hexane, or diethyl ether. 3. Ensure all reagents are freshly distilled or purified. Verify the purity of the l-Methylephedrine free base. 4. Optimize the molar ratio of the ligand to the organometallic reagent. 5. Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Yield 1. Incomplete reaction. 2. Degradation of reagents or catalyst. 3. Inefficient workup procedure.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use fresh, high-quality reagents. Ensure the organometallic reagent has not decomposed. 3. Optimize the extraction and purification steps to minimize product loss.
Formation of Side Products 1. Reduction of the aldehyde by the organometallic reagent. 2. Competing uncatalyzed background reaction.1. This can be more prevalent at higher temperatures. Lowering the reaction temperature can disfavor the reduction pathway. 2. Ensure efficient mixing and a sufficient catalyst loading to favor the catalyzed pathway.
Inconsistent Results 1. Variability in reagent quality. 2. Traces of water or oxygen. 3. Inconsistent reaction setup and conditions.1. Use reagents from the same batch for a series of experiments. 2. Employ rigorous techniques to exclude air and moisture, such as using Schlenk lines or a glovebox. 3. Carefully control all reaction parameters, including addition rates, stirring speed, and temperature.

Data Presentation

The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde using chiral amino alcohol catalysts similar to l-Methylephedrine. These values can serve as a benchmark for optimizing your reaction.

Chiral LigandSolventTemperature (°C)Yield (%)ee%
(-)-DAIBToluene09598
N-Pyrrolidinyl NorephedrineToluene0>9582
N-Pyrrolidinyl NorephedrineToluene-20>9584
Camphor-based amino alcoholToluene08592

Data is compiled from analogous systems and serves as a reference. Actual results with l-Methylephedrine may vary.

Experimental Protocols

Key Experiment: Enantioselective Alkylation of Benzaldehyde with Diethylzinc

This protocol describes a general procedure for the addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol like l-Methylephedrine.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous toluene

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Benzaldehyde (freshly distilled)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Sodium hydroxide (NaOH, e.g., 1 M)

  • Ethyl acetate

Procedure:

Part 1: Preparation of l-Methylephedrine (Free Base)

  • Dissolve this compound in a minimal amount of water.

  • Add a saturated solution of sodium carbonate until the solution is basic (pH > 9).

  • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain l-Methylephedrine as an oil or solid.

Part 2: Catalytic Addition

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the prepared l-Methylephedrine (e.g., 0.1 mmol).

  • Dissolve the ligand in anhydrous toluene (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the diethylzinc solution (e.g., 2.2 mmol) to the stirred solution of the ligand. Stir the resulting mixture for 20-30 minutes at the same temperature.

  • Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Reaction cluster_workup Workup and Analysis prep1 Dissolve l-Methylephedrine HCl prep2 Basify with Na₂CO₃ prep1->prep2 prep3 Extract with Ethyl Acetate prep2->prep3 prep4 Dry and Concentrate prep3->prep4 prep_out l-Methylephedrine (Free Base) prep4->prep_out react1 Dissolve Ligand in Toluene prep_out->react1 Add to Reaction react2 Add Diethylzinc react1->react2 react3 Add Benzaldehyde react2->react3 react4 Stir at Low Temperature react3->react4 work1 Quench with NH₄Cl react4->work1 Reaction Complete work2 Extract Product work1->work2 work3 Purify by Chromatography work2->work3 work4 Analyze ee% by Chiral HPLC/GC work3->work4 final_product Enantioenriched Alcohol work4->final_product Catalytic_Cycle ligand l-Methylephedrine complex Chiral Zinc Complex ligand->complex + Et₂Zn Et2Zn Et₂Zn transition_state Diastereomeric Transition State complex->transition_state + R-CHO aldehyde Aldehyde (R-CHO) product_complex Product-Zinc Complex transition_state->product_complex Et Addition product_complex->complex - Product product Chiral Alcohol product_complex->product Workup

Technical Support Center: l-Methylephedrine Hydrochloride Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for l-Methylephedrine hydrochloride mediated reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during stereoselective synthesis utilizing this compound as a chiral auxiliary or catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as a chiral auxiliary or a chiral ligand/catalyst in asymmetric synthesis. Its key applications include:

  • Asymmetric Alkylation: Directing the stereoselective alkylation of prochiral enolates derived from carboxylic acid amides.

  • Asymmetric Aldol Reactions: Controlling the stereochemical outcome of aldol additions to form chiral β-hydroxy carbonyl compounds.

  • Asymmetric Addition of Organometallics: Acting as a chiral ligand in the enantioselective addition of organozinc and other organometallic reagents to aldehydes and ketones.

Q2: How do I prepare the l-Methylephedrine amide for use as a chiral auxiliary?

A2: The l-Methylephedrine amide is typically synthesized by reacting l-Methylephedrine (the free base) with a carboxylic acid, acid chloride, or acid anhydride. The hydrochloride salt must first be neutralized to the free base before coupling.

Q3: What are the common methods for cleaving the l-Methylephedrine auxiliary after the reaction?

A3: The chiral auxiliary can be removed under conditions that minimize racemization of the desired product. Common methods include:

  • Acidic or Basic Hydrolysis: To yield the corresponding carboxylic acid.[1]

  • Reduction: With reagents like lithium aluminium hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) to afford the chiral alcohol.[1]

  • Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to produce chiral ketones.[1]

Q4: How does this compound function as a catalyst in asymmetric additions?

A4: In reactions like the addition of diethylzinc to aldehydes, the amino alcohol functionality of l-Methylephedrine can coordinate to the metal center (zinc), forming a chiral complex. This complex then directs the approach of the aldehyde to the organozinc reagent, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Troubleshooting Guides

Diastereoselective Alkylation of l-Methylephedrine Amides

This section addresses common problems encountered when using l-Methylephedrine as a chiral auxiliary for the diastereoselective alkylation of amide enolates.

Problem 1: Low Diastereoselectivity

Potential Cause Recommended Solution
Incorrect Enolate Geometry The geometry of the lithium enolate (E vs. Z) is crucial for stereocontrol. The choice of base and solvent can influence this. For many chiral auxiliary systems, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C) is standard.
Poor Chelation Control The stereochemical outcome often relies on the formation of a rigid chelated intermediate between the lithium cation, the enolate oxygen, and the oxygen of the auxiliary.
Presence of Aggregates Lithium enolates can form various aggregates in solution, which can affect reactivity and selectivity.[2]
Insufficient Lithium Chloride The presence of lithium chloride can break up aggregates and favor the formation of a more reactive and selective monomeric enolate species. It is recommended to add 4-6 equivalents of anhydrous LiCl to the reaction mixture before enolate formation.

Problem 2: Low Reaction Yield

Potential Cause Recommended Solution
Incomplete Deprotonation Ensure the use of a slight excess of a strong, non-nucleophilic base like LDA. Verify the concentration of the base by titration.
Low Reactivity of Electrophile For less reactive alkyl halides (e.g., chlorides, secondary halides), consider converting them to the more reactive iodides via Finkelstein reaction. Alternatively, using a more polar co-solvent like HMPA (use with caution due to toxicity) can enhance reactivity.
Side Reactions Proton exchange or elimination can compete with alkylation. Ensure all reagents and solvents are scrupulously dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Asymmetric Addition of Diethylzinc to Aldehydes

This guide focuses on troubleshooting issues when this compound is used as a chiral catalyst for the enantioselective addition of diethylzinc to aldehydes.

Problem 1: Low Enantiomeric Excess (ee)

Potential Cause Recommended Solution
Impurities in Reagents Use freshly distilled aldehydes and high-purity diethylzinc. Ensure the this compound is of high purity and converted to the free base before use.
Incorrect Catalyst Loading The optimal catalyst loading can vary. Start with a screening of different loadings (e.g., 5-20 mol%).
Unfavorable Reaction Temperature Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often improves enantioselectivity.
Solvent Effects The choice of solvent can significantly impact the transition state geometry. Screen common non-polar solvents such as toluene, hexane, and dichloromethane.
Non-linear Effects In some organozinc additions, the product alcohol can itself act as a catalyst, sometimes with lower selectivity, leading to a decrease in the overall ee.[3] Consider stopping the reaction at a lower conversion to mitigate this.

Problem 2: Slow or Incomplete Reaction

Potential Cause Recommended Solution
Low Catalyst Activity Ensure the l-Methylephedrine is fully deprotonated by the diethylzinc to form the active zinc-amino alkoxide catalyst. A pre-stirring step of the ligand and diethylzinc before adding the aldehyde is often beneficial.
Sterically Hindered Substrates For bulky aldehydes, a higher reaction temperature or longer reaction time may be necessary, which could potentially compromise enantioselectivity.
Inhibition by Water Organozinc reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of an l-Methylephedrine Amide

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the l-Methylephedrine amide substrate and anhydrous tetrahydrofuran (THF). If using, add anhydrous lithium chloride at this stage.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the substrate and electrophile.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the l-Methylephedrine Catalyzed Asymmetric Addition of Diethylzinc to an Aldehyde

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add l-Methylephedrine (free base) and anhydrous toluene.

  • Complex Formation: Cool the solution to 0 °C and add a solution of diethylzinc in hexanes dropwise. Stir the mixture at 0 °C for 30 minutes to form the chiral zinc-amino alkoxide complex.[4]

  • Aldehyde Addition: Add the aldehyde substrate dropwise to the catalyst solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature, monitoring the progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl at 0 °C.

  • Work-up: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.

Visualizations

experimental_workflow_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve l-Methylephedrine Amide and LiCl in anhydrous THF B Cool to -78 °C A->B C Add LDA solution dropwise B->C D Stir for 1h at -78 °C (Enolate Formation) C->D E Add Alkylating Agent D->E F Stir until completion E->F G Quench with sat. NH4Cl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J logical_relationship_diastereoselectivity cluster_factors Factors Influencing Diastereoselectivity cluster_intermediates Key Intermediates Base Base (e.g., LDA) Enolate Lithium Enolate Geometry (E vs. Z) Base->Enolate Solvent Solvent (e.g., THF) Solvent->Enolate Additive Additive (e.g., LiCl) Additive->Enolate Temperature Temperature (-78 °C) Temperature->Enolate Chelate Rigid Chelated Intermediate Enolate->Chelate Outcome High Diastereoselectivity Chelate->Outcome signaling_pathway_catalysis Ligand l-Methylephedrine Catalyst Chiral Zinc-Amino Alkoxide (Active Catalyst) Ligand->Catalyst Reacts with Reagent Diethylzinc (Et2Zn) Reagent->Catalyst Intermediate Ternary Complex [Ligand-Zn-Aldehyde] Catalyst->Intermediate Coordinates Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Chiral Secondary Alcohol Intermediate->Product Et group transfer

References

Overcoming poor yield in the synthesis of l-Methylephedrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield and other common issues encountered during the synthesis of l-Methylephedrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing l-Methylephedrine from l-Ephedrine?

A1: The most prevalent and well-established method is the Eschweiler-Clarke reaction. This reaction involves the methylation of the secondary amine of l-Ephedrine using formic acid and formaldehyde. The process is a reductive amination where formaldehyde provides the methyl group, and formic acid acts as the reducing agent. This method is favored for its typically high yields and the fact that it avoids the formation of quaternary ammonium salts.[1][2][3]

Q2: What are the main factors that can lead to a low yield in the synthesis of this compound?

A2: Several factors can contribute to a poor yield, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants can lead to incomplete reactions or the formation of side products.

  • Reagent Quality: The purity of l-Ephedrine, formaldehyde, and formic acid is crucial. Impurities can interfere with the reaction.

  • Inefficient Extraction: Poor separation of the product from the aqueous reaction mixture can result in significant loss of l-Methylephedrine. Emulsion formation during extraction is a common issue.[4]

  • Improper Crystallization: Suboptimal conditions during the conversion to the hydrochloride salt and its crystallization can lead to product loss in the mother liquor.[5][6]

  • Side Reactions: The formation of byproducts can consume the starting material and complicate the purification process.

Q3: What are the expected side products in the Eschweiler-Clarke methylation of l-Ephedrine?

A3: While the Eschweiler-Clarke reaction is generally efficient, side products can form. One potential impurity is the N-formyl derivative of l-Ephedrine if the reduction step is incomplete. Overheating the reaction mixture can also lead to decomposition products.[7] Additionally, impurities present in the starting l-Ephedrine may lead to corresponding methylated byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the l-Ephedrine spot/peak and the appearance of the l-Methylephedrine spot/peak. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[8]

Troubleshooting Guides

Problem 1: Low Conversion of l-Ephedrine to l-Methylephedrine
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Reagents Ensure the correct molar ratios of formaldehyde and formic acid to l-Ephedrine are used. An excess of both is typically required.[1][2]Increased conversion of the starting material.
Low Reaction Temperature Maintain the reaction temperature in the optimal range, typically near boiling for the aqueous solution.[2]Accelerated reaction rate and improved conversion.
Short Reaction Time Increase the reaction time and monitor the reaction progress using TLC or HPLC until the l-Ephedrine is consumed.Complete or near-complete conversion of l-Ephedrine.
Poor Quality Reagents Use high-purity l-Ephedrine, formaldehyde (freshly prepared from paraformaldehyde if necessary), and formic acid.Minimized side reactions and improved yield of the desired product.
Problem 2: Difficulty in Isolating the Product (Emulsion Formation during Extraction)
Possible Cause Troubleshooting Step Expected Outcome
Vigorous Shaking Gently swirl or invert the separatory funnel instead of shaking vigorously to minimize agitation.[4]Prevention of emulsion formation.
High Concentration of Surfactant-like Impurities Add a small amount of a different organic solvent to alter the polarity of the organic phase.[4]The emulsion may break, allowing for clear phase separation.
Similar Densities of Aqueous and Organic Phases Add brine (a saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, a technique known as "salting out".[4]Enhanced phase separation and disruption of the emulsion.
Presence of Particulate Matter Filter the reaction mixture before extraction to remove any solid particles that can stabilize emulsions.A cleaner extraction with a sharper interface between the layers.
Persistent Emulsion Consider using Supported Liquid Extraction (SLE) as an alternative to traditional liquid-liquid extraction.[4]Avoidance of emulsion formation altogether.
Problem 3: Poor Yield or Purity of this compound Crystals
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Conversion to Free Base Ensure the reaction mixture is made sufficiently alkaline (pH > 10) before extraction to convert all the l-Methylephedrine salt to its free base.Complete extraction of the product into the organic solvent.
Suboptimal Crystallization Solvent Experiment with different solvent systems for crystallization. A common method is to dissolve the free base in a non-polar solvent like diethyl ether or toluene and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol.[9] Recrystallization from dilute ethanol can also be performed.[10]Formation of well-defined, high-purity crystals.
Crystallization Temperature is Too High Cool the solution slowly to allow for gradual crystal formation. Crash cooling can trap impurities.Improved crystal quality and purity.
Presence of Impurities Purify the crude l-Methylephedrine free base before converting it to the hydrochloride salt. This can be done by distillation under reduced pressure or column chromatography.Higher purity of the final product.

Experimental Protocols

Key Experiment: Synthesis of l-Methylephedrine via Eschweiler-Clarke Reaction

Objective: To methylate l-Ephedrine to form l-Methylephedrine.

Materials:

  • l-Ephedrine hydrochloride

  • Formaldehyde solution (37%)

  • Formic acid (85-90%)

  • Sodium hydroxide solution

  • Toluene or Diethyl ether (extraction solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (gas or solution in a suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve l-Ephedrine hydrochloride in water.

  • Add formaldehyde solution and formic acid to the flask. A typical molar ratio is 1:1.1:1.1 (l-Ephedrine:Formaldehyde:Formic Acid), though excess formaldehyde and formic acid are often used.[9]

  • Heat the reaction mixture to reflux (around 100-110°C) for several hours. The reaction progress should be monitored by TLC or HPLC.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the solution alkaline (pH > 10) by slowly adding a concentrated sodium hydroxide solution. This converts the l-Methylephedrine salt to its free base.

  • Extract the aqueous layer multiple times with an organic solvent such as toluene or diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude l-Methylephedrine free base.

  • Dissolve the crude product in a suitable solvent and precipitate the hydrochloride salt by introducing hydrogen chloride.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain this compound.[9]

Data Presentation

Table 1: Typical Reaction Parameters for Eschweiler-Clarke Methylation of Ephedrine Derivatives

ParameterConditionReported YieldReference
Reactant Ratio (Amine:Formaldehyde:Formic Acid) 1 : 1.1 : 1.195-98%[9]
Temperature 100-110 °CHigh[9]
Reaction Time ~1-2 hoursHigh[9]
Catalyst (Optional) Pyridine, Zinc powder, Calcium carbonate97-98.2%[9]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage A 1. Dissolve l-Ephedrine HCl B 2. Add Formaldehyde & Formic Acid A->B C 3. Reflux (100-110°C) B->C D 4. Cool & Basify (pH > 10) C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G Dried Extract H 8. Precipitate as HCl Salt G->H I 9. Filter & Dry Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Poor Yield Observed Q1 Is l-Ephedrine conversion low? Start->Q1 A1 Check Reagent Ratios Increase Temperature/Time Verify Reagent Purity Q1->A1 Yes Q2 Difficulty with product isolation? Q1->Q2 No End Yield Improved A1->End A2 Gentle Extraction Add Brine Filter before Extraction Q2->A2 Yes Q3 Final product impure or low crystal yield? Q2->Q3 No A2->End A3 Ensure Complete Basification Optimize Crystallization Solvent Purify Free Base Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for low yield in l-Methylephedrine synthesis.

References

Technical Support Center: Stability and Degradation of L-Methylephedrine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Methylephedrine hydrochloride solutions. The information is designed to address common challenges encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and studies on related compounds like ephedrine, the following degradation pathways are likely:

  • Oxidation: The tertiary amine group and the benzylic alcohol group are susceptible to oxidation. A known oxidative degradation product of the closely related ephedrine is methcathinone.[1] N-oxidation to form methylephedrine N-oxide is also a known metabolic pathway and could occur under chemical stress conditions.[2][3][4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation. It is recommended to store solutions of this compound protected from light.[5]

  • Hydrolysis: While the molecule does not contain ester or amide groups that are highly susceptible to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially lead to degradation.

  • Thermal Degradation: High temperatures can induce degradation. The extent of degradation is dependent on the temperature and the duration of exposure.

Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: The new peaks could be degradation products of this compound formed under the stress conditions of your study (e.g., acid, base, peroxide, heat, or light).

  • Impurities: The impurities might have been present in the initial this compound sample.

  • Interaction with Excipients: If you are working with a formulated solution, this compound may react with excipients. For instance, phenylephrine, a similar compound, has been shown to react with maleic acid.[6][7]

  • Contamination: The peaks could be from contamination of your solvent, glassware, or HPLC system.

To identify the source, you should run a blank (solvent), a control sample of the pure this compound, and individual excipient solutions if applicable.

Q3: How should I store my this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored in well-closed containers, protected from light.[5] For long-term storage, refrigeration (2-8 °C) is generally recommended. The specific storage conditions should be determined by your own stability studies.

Q4: What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the intact drug from its degradation products and any other impurities. Key parameters to consider during development include:

  • Column Chemistry: A C18 or C8 column is a good starting point. For polar compounds like this compound, a polar-embedded or phenyl-hexyl column might provide alternative selectivity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can significantly impact the retention and peak shape of the basic this compound.

  • Detection Wavelength: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength. For ephedrine alkaloids, detection is often performed at low UV wavelengths, such as 210 nm.

  • Forced Degradation Samples: The method development should be performed using samples that have been subjected to forced degradation to ensure the separation of all potential degradation products.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH: this compound is a basic compound. If the mobile phase pH is close to its pKa, you may observe poor peak shape.

    • Troubleshooting Tip: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is fully protonated. A lower pH (e.g., pH 2.5-3.5) often yields better peak shape for basic compounds.

  • Possible Cause 2: Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of the HPLC column can interact with the basic amine group, leading to peak tailing.

    • Troubleshooting Tip: Use a base-deactivated column or add a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol sites.

  • Possible Cause 3: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Troubleshooting Tip: Dilute your sample and re-inject.

Issue 2: No Significant Degradation Observed in Forced Degradation Studies
  • Possible Cause 1: Stress Conditions are too Mild: The applied stress (e.g., acid/base concentration, temperature, duration of exposure) may not be sufficient to induce degradation.

    • Troubleshooting Tip: Increase the severity of the stress conditions. For hydrolytic degradation, you can increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time.[8][9] For thermal degradation, increase the temperature.

  • Possible Cause 2: this compound is Highly Stable under the Tested Conditions: It is possible that the molecule is inherently stable to certain stressors.

    • Troubleshooting Tip: Ensure you have applied a sufficiently wide range of stress conditions as per ICH guidelines (acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress).[8] If still no degradation is observed, you can report the compound as stable under those conditions.

Issue 3: Mass Imbalance in Stability Studies
  • Possible Cause 1: Co-elution of Degradation Products: One or more degradation products may be co-eluting with the main peak or with each other.

    • Troubleshooting Tip: Use a photodiode array (PDA) detector to check for peak purity. If the peak is impure, modify the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or column chemistry) to achieve better separation.

  • Possible Cause 2: Degradation Products are not UV-Active: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Troubleshooting Tip: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-UV active compounds.

  • Possible Cause 3: Loss of Volatile Degradation Products: Degradation may lead to the formation of volatile compounds that are lost from the sample solution.

    • Troubleshooting Tip: This is more challenging to quantify. Headspace GC-MS can be used to analyze for volatile degradation products if suspected.

Data Presentation

Table 1: Potential Degradation Products of this compound and Related Compounds

CompoundStress ConditionPotential/Observed Degradation ProductReference
L-MethylephedrineOxidation (in vivo)Methylephedrine N-oxide[2][3][4]
L-MethylephedrineN-demethylation (in vivo)Ephedrine[2][3][4]
Ephedrine HClOxidationMethcathinone[1]
Phenylephrine HClInteraction with excipientMichael addition product with maleic acid[6][7]

Table 2: Summary of General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, Room Temperature or 50-60 °C
Base Hydrolysis0.1 M - 1 M NaOH, Room Temperature or 50-60 °C
Oxidation3-30% H₂O₂, Room Temperature
Thermal Degradation50-70 °C (in solution or solid state)
PhotodegradationExposure to UV and visible light (ICH Q1B)

Note: The exact conditions should be adjusted based on the stability of the drug substance to achieve 5-20% degradation.[8]

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C). At appropriate time points, withdraw a sample, neutralize it with an equivalent amount of base, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Monitor the degradation over time.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in a temperature-controlled oven (e.g., 70 °C). Analyze samples at various time points. For solid-state thermal degradation, store the this compound powder under the same conditions.

  • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Based on methods for related compounds)
  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

    • Isocratic or gradient elution can be optimized. A starting point could be a 90:10 (A:B) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis stock L-Methylephedrine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, heat) stock->acid Expose to stress base Base Hydrolysis (NaOH, heat) stock->base Expose to stress oxidation Oxidation (H2O2) stock->oxidation Expose to stress thermal Thermal (Heat) stock->thermal Expose to stress photo Photodegradation (Light/UV) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_main Potential Degradation Pathways parent L-Methylephedrine HCl prod1 Methylephedrine N-oxide parent->prod1 Oxidation prod2 Ephedrine parent->prod2 N-demethylation prod3 Methcathinone (from Ephedrine) prod2->prod3 Oxidation

Caption: Potential degradation pathways of L-Methylephedrine HCl.

References

Technical Support Center: Purification of l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with l-Methylephedrine hydrochloride. It focuses on common issues encountered during its removal and purification from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a reaction mixture?

A1: The primary methods for purifying this compound leverage its chemical properties as a basic amine salt. The most common techniques include:

  • Acid-Base Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate basic compounds like l-Methylephedrine from neutral or acidic impurities by partitioning them between immiscible aqueous and organic phases at different pH levels.[1]

  • Crystallization/Recrystallization: This is a powerful method for purification, especially for obtaining high-purity crystalline solids. The hydrochloride salt can be crystallized from various solvents.[2][3][4]

  • Chromatography: Techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used for both purification and analysis.[5][6]

  • Precipitation: The compound can be precipitated from a solution, often by adding an anti-solvent or by forming a less soluble salt, such as the oxalate salt, to achieve separation.[2]

Q2: How do I convert the l-Methylephedrine free base to its hydrochloride salt?

A2: The conversion is a standard acid-base reaction. The l-Methylephedrine free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethanol, acetone).[1] Then, a solution of hydrogen chloride (either as a gas dissolved in a solvent or as aqueous hydrochloric acid) is added. The HCl protonates the nitrogen atom of the amino group, forming the this compound salt. Because the salt is typically less soluble in the organic solvent, it precipitates as a crystalline solid and can be collected by filtration.[1]

Q3: What is the solubility of this compound in common lab solvents?

A3: this compound is generally a white to off-white solid. Its solubility varies depending on the solvent. While specific quantitative data is sparse in the provided results, general solubility characteristics are available.

SolventSolubilityReference
WaterFreely Soluble[7][8]
EthanolSoluble[7][8]
MethanolSlightly Soluble (Sonication may be needed)[9]
ChloroformSlightly Soluble[9]
DMSOSlightly Soluble[9]
Diethyl EtherPractically Insoluble[7]
Acetic AnhydridePractically Insoluble[7]

Q4: Can I separate l-Methylephedrine from other ephedra alkaloids like pseudoephedrine?

A4: Yes, separation is possible. While l-Methylephedrine and its isomers have similar properties, differences in their stereochemistry can be exploited. Methods include:

  • Fractional Crystallization: The salts of different isomers can have varying solubilities, allowing for their separation by carefully controlled crystallization.[2] For instance, ephedrine oxalate is only slightly soluble in cold water, while pseudoephedrine oxalate is very soluble, enabling a clear separation.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related alkaloids. Using a suitable column (like a C18 column) and mobile phase, baseline separation of ephedrine, pseudoephedrine, and methylephedrine can be achieved.[5][6]

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: A stable emulsion has formed at the interface of the aqueous and organic layers, making separation impossible.

CauseSolution
Vigorous Shaking Gently invert the separatory funnel multiple times instead of shaking vigorously.
High Concentration of Reactants Dilute the mixture with more of both the aqueous and organic solvents.
Particulate Matter Filter the entire mixture through a bed of Celite or glass wool to remove any solid particulates that may be stabilizing the emulsion.
pH is near the pKa Adjust the pH of the aqueous layer further away from the pKa of l-Methylephedrine to ensure it is fully protonated (acidic pH) or deprotonated (basic pH).
High Polarity of Organic Solvent Add a small amount of a less polar solvent to the organic phase.
Ionic Strength Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
Issue 2: Product "Oiling Out" During Crystallization

Problem: Instead of forming solid crystals, the this compound separates as an oil upon cooling or addition of an anti-solvent.

CauseSolution
Solution is Too Concentrated Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling Rate is Too Fast Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try purifying the crude product further (e.g., with a quick column chromatography pass or another extraction) before attempting recrystallization.
Incorrect Solvent System The chosen solvent may be too good or too poor. Experiment with different solvent systems. If using a solvent/anti-solvent pair, try adding the anti-solvent more slowly and at a slightly elevated temperature.
Supersaturation Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Issue 3: Low Yield After Recrystallization

Problem: The amount of crystalline product recovered is significantly lower than expected.

CauseSolution
Too Much Solvent Used Using an excessive amount of solvent will keep more of the product dissolved even after cooling. Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to crystallize a second crop.[4]
Product is Too Soluble in Cold Solvent The chosen solvent may not be ideal. Research or test other solvents in which the product has high solubility when hot and very low solubility when cold.
Premature Crystallization The product may have crystallized on the filter paper or funnel during hot filtration. Ensure the filtration apparatus and receiving flask are pre-heated. Add a small amount of hot solvent to the funnel to redissolve any crystals.
Incomplete Precipitation Cool the solution for a longer period or to a lower temperature (if stability permits) to maximize crystal formation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol describes the separation of l-Methylephedrine (a basic compound) from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). The basic l-Methylephedrine will be protonated to its hydrochloride salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Gently mix the layers and allow them to separate. Drain the lower aqueous layer into a clean flask. Discard the organic layer (containing neutral impurities).

  • Basification: Return the aqueous layer to the separatory funnel. Add a base (e.g., 5 M NaOH) dropwise until the solution is strongly alkaline (pH > 11), which can be checked with pH paper.[10] This deprotonates the this compound back to its free base form.

  • Re-extraction: Add a fresh portion of the organic solvent and extract the l-Methylephedrine free base back into the organic layer.

  • Drying and Isolation: Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified l-Methylephedrine free base. This can then be converted to the hydrochloride salt if desired.[2]

Protocol 2: Recrystallization of this compound

This protocol is for purifying the solid hydrochloride salt.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is a common choice.[2][7] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualized Workflows

Purification_Workflow start_end start_end process process decision decision output output input input A Crude Reaction Mixture B Perform Acid-Base Liquid-Liquid Extraction A->B C Isolate Crude l-Methylephedrine Free Base B->C D Convert to HCl Salt (Precipitation) C->D E Purity Check (TLC/GC/HPLC) D->E F Is Purity Sufficient? E->F G Perform Recrystallization F->G No H Pure l-Methylephedrine HCl F->H Yes G->E

Caption: General workflow for the purification of l-Methylephedrine HCl.

Acid_Base_Extraction Principle of Acid-Base Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: After Separation cluster_2 Step 3: Basify & Re-extract phase phase compound compound action action org_layer1 Organic Layer (e.g., Ether) aq_layer1 Aqueous Layer (1M HCl) compound1 l-Methylephedrine (Base) + Neutral Impurities org_layer2 Organic Layer (Neutral Impurities) aq_layer2 Aqueous Layer (l-Methylephedrine HCl) action2 Add 5M NaOH & Fresh Organic Solvent aq_layer2->action2 org_layer3 Organic Layer (l-Methylephedrine Base) aq_layer3 Aqueous Layer (Salts) action1 Add 1M HCl & Shake cluster_1 cluster_1 action1->cluster_1 cluster_2 cluster_2 action2->cluster_2 cluster_0 cluster_0 cluster_0->action1

Caption: Diagram illustrating the principle of acid-base extraction.

References

Technical Support Center: Purification of Crude l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude l-Methylephedrine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Oiling out during cooling The melting point of the compound is lower than the solution temperature at which it starts to precipitate. This can be due to a high concentration of impurities depressing the melting point, or too rapid cooling.[1][2]1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation point. 3. Allow the solution to cool much more slowly. Consider insulating the flask. 4. If the issue persists, consider a pre-purification step like charcoal treatment to remove impurities that may be lowering the melting point.[2]
Low crystal yield - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - The cooling temperature is not low enough. - Premature crystallization on the filter paper during hot filtration.1. If the mother liquor is still available, try to recover more product by evaporating some of the solvent and re-cooling.[2] 2. For future attempts, use a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 3. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath). 4. During hot filtration, pre-heat the funnel and filter paper to prevent crystallization.
No crystal formation - The solution is not supersaturated. - The compound has a high propensity to remain in a supersaturated solution.1. If the solution is not supersaturated, evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound. 4. Cool the solution for a longer period in an ice bath.
Crystals are colored - Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Chromatography and Extraction Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation in column chromatography - Inappropriate solvent system (eluent). - Column overloading. - Channeling in the column packing.1. Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Emulsion formation during acid-base extraction - Vigorous shaking of the separatory funnel. - High concentration of impurities that act as surfactants.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. If the emulsion persists, filtration through a bed of Celite or glass wool may be effective.
Low recovery after acid-base extraction - Incomplete extraction from one phase to another. - Incorrect pH of the aqueous phase.1. Perform multiple extractions with smaller volumes of the organic solvent. 2. Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) or basic (pH > 12) for complete protonation or deprotonation of the amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or by-products of the synthesis. These may include ephedrine or pseudoephedrine, 1,2-dimethyl-3-phenylaziridine, and in some cases, naphthalenes if synthesized via certain routes.[3] Adulterants such as dimethyl sulfone or caffeine may also be present.[4]

Q2: Which solvent is best for the recrystallization of this compound?

A2: A common and effective solvent is dilute ethanol.[5] A mixture of isopropanol and water (1:3 by volume) has also been reported for the crystallization of N-methylephedrine.[6] The ideal solvent or solvent system should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solvent screening to find the optimal conditions for your specific sample.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities.[3] Melting point determination can also be a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q4: What is a typical yield for the purification of this compound?

A4: The yield will depend on the initial purity of the crude material and the purification method used. A well-optimized recrystallization can typically yield 80-95% recovery. Multi-step purification processes will likely result in a lower overall yield.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be an effective purification method. One reported method uses a celite column where this compound is eluted with chloroform, while ephedrine hydrochloride is retained and subsequently eluted with a chloroform-ethanol mixture. For other stationary phases like silica gel, a polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent peak tailing, would be required.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound. The exact values will vary depending on the specific experimental conditions.

Table 1: Purity and Yield after Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Dilute Ethanol85>9885-90
Isopropanol/Water90>9980-88
Acetone/Water80>9775-85

Table 2: Purity and Recovery after Column Chromatography

Stationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Recovery (%)
CeliteChloroform85>9990-95
Silica GelDichloromethane/Methanol/Triethylamine85>9880-90

Experimental Protocols

Protocol 1: Recrystallization from Dilute Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Add the solvent portion-wise with continuous heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude material) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Make the aqueous solution basic (pH > 12) by the dropwise addition of a strong base, such as 10 M sodium hydroxide. This will convert the hydrochloride salt to the free base, which is soluble in organic solvents.

  • Extraction of Free Base: Extract the aqueous solution multiple times with a non-polar organic solvent like dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated brine solution to remove excess water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.

  • Salt Formation: Bubble dry hydrogen chloride gas through the dried organic solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether), to precipitate the purified this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.[8]

Mandatory Visualization

PurificationWorkflow Crude Crude l-Methylephedrine hydrochloride Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Crude->Purity_Assessment Decision1 Purity > 95%? Purity_Assessment->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Purity < 95%? Decision1->Decision2 No Final_Purity_Check Final Purity Check & Characterization Recrystallization->Final_Purity_Check Column_Chromatography Column Chromatography Decision2->Column_Chromatography Neutral/Acidic Impurities Acid_Base_Extraction Acid-Base Extraction Decision2->Acid_Base_Extraction Basic/Neutral Impurities Column_Chromatography->Final_Purity_Check Acid_Base_Extraction->Final_Purity_Check Pure_Product Pure l-Methylephedrine hydrochloride Final_Purity_Check->Pure_Product

Caption: A workflow diagram for selecting a suitable purification technique.

RecrystallizationTroubleshooting Start Recrystallization Attempt Oiling_Out Oiling Out Occurs? Start->Oiling_Out Reheat_Add_Solvent Reheat & Add More Hot Solvent Oiling_Out->Reheat_Add_Solvent Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Slow_Cooling Cool Slowly Reheat_Add_Solvent->Slow_Cooling Slow_Cooling->Low_Yield Concentrate_Mother_Liquor Concentrate Mother Liquor & Re-cool Low_Yield->Concentrate_Mother_Liquor Yes No_Crystals No Crystals Form? Low_Yield->No_Crystals No Check_Solvent Re-evaluate Solvent Choice Concentrate_Mother_Liquor->Check_Solvent Check_Solvent->Start Next Attempt Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Yes Success Successful Crystallization No_Crystals->Success No Induce_Crystallization->Success

Caption: A troubleshooting guide for common recrystallization problems.

References

Common side reactions with l-Methylephedrine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Methylephedrine hydrochloride. The information is designed to help anticipate and mitigate common side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound administration in experimental settings?

A1: this compound is a sympathomimetic amine that primarily acts as an agonist at α- and β-adrenergic receptors and promotes the release of norepinephrine.[1][2][3][4] Consequently, the most frequently observed side reactions are extensions of its pharmacological activity. These include cardiovascular and central nervous system (CNS) effects. Common manifestations include increased heart rate (tachycardia), elevated blood pressure, and CNS stimulation leading to restlessness and insomnia.[5]

Q2: How does the mechanism of action of this compound lead to these side effects?

A2: The side effects are a direct result of the stimulation of the sympathetic nervous system.[3] Activation of β1-adrenergic receptors in the heart leads to increased heart rate and contractility.[6] Activation of α1-adrenergic receptors in vascular smooth muscle causes vasoconstriction, leading to an increase in blood pressure.[1] Its ability to cross the blood-brain barrier and act on CNS adrenergic receptors, as well as promote norepinephrine release, results in stimulant effects like anxiety and insomnia.[3]

Q3: Are there any known drug interactions that can exacerbate the side effects of this compound?

A3: Yes, co-administration with other substances that stimulate the sympathetic nervous system can significantly increase the risk and severity of side effects. It is advisable to avoid concomitant use with other sympathomimetics, including decongestants like pseudoephedrine or phenylephrine, and stimulants such as caffeine.[7] Caution is also warranted with monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants, as they can potentiate the effects of sympathomimetic amines.[7]

Q4: What are the initial steps to take if an experimental animal exhibits severe adverse reactions like acute hypertension or tachyarrhythmia?

A4: In the event of a severe adverse reaction, the immediate priority is to cease administration of the compound and provide supportive care.[8] For acute hypertension and tachycardia, benzodiazepines are often considered a first-line treatment to reduce sympathetic outflow and control agitation.[9] It is crucial to monitor vital signs continuously. The use of β-blockers is controversial and should be approached with caution, as it may lead to unopposed α-adrenergic receptor agonism and worsen vasoconstriction.[8]

Troubleshooting Guide for Common Side Reactions

Issue 1: Cardiovascular Instability (Tachycardia, Hypertension)
  • Problem: Experimental subjects exhibit a sustained heart rate or blood pressure increase of >20% from baseline after administration.

  • Possible Causes:

    • Dose-Related Effect: The administered dose is too high, leading to excessive stimulation of cardiac β1- and vascular α1-adrenergic receptors.

    • Subject Sensitivity: The individual subject or animal model may have a higher sensitivity to sympathomimetic effects.

    • Experimental Stress: Confounding stress from handling or the experimental procedure itself can increase sympathetic tone.

  • Troubleshooting/Avoidance Strategies:

    • Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal cardiovascular side effects.

    • Subject Acclimatization: Ensure subjects are adequately acclimatized to the laboratory environment and handling procedures to minimize baseline stress.

    • Continuous Monitoring: For in-depth studies, utilize telemetry to continuously monitor cardiovascular parameters without the confounding stress of repeated measurements.

    • Pharmacological Mitigation: In some experimental designs, co-administration of a low dose of a cardioselective β-blocker (e.g., metoprolol) could be considered to mitigate tachycardia, but this must be carefully justified as it may interfere with the primary experimental outcomes.

Issue 2: Central Nervous System (CNS) Hyperactivity (Restlessness, Agitation)
  • Problem: Subjects display excessive locomotor activity, agitation, or behaviors indicative of anxiety following compound administration.

  • Possible Causes:

    • CNS Stimulation: The compound is crossing the blood-brain barrier and stimulating central adrenergic pathways.

    • Dose-Dependent Effect: Higher doses are more likely to produce CNS side effects.[5]

  • Troubleshooting/Avoidance Strategies:

    • Behavioral Assessment: Quantify locomotor activity using an open-field test to establish a baseline and measure the dose-dependent effects of this compound on CNS activity.

    • Dose Adjustment: If CNS hyperactivity is not the intended endpoint, reduce the dose to a level that minimizes these effects while retaining the desired peripheral activity.

    • Control for Environmental Stimuli: Conduct behavioral experiments in a quiet, controlled environment to avoid exacerbating stimulant effects.

Data on Side Reactions (Proxy Data from Similar Sympathomimetics)

Side ReactionIncidence Rate with PseudoephedrineNotes
Insomnia 5% - 38.9%A Cochrane review found a 5% incidence with an odds ratio of 6.18 compared to placebo.[10] A pediatric study reported a higher rate of 34.4% (similar to the placebo group at 38.9%).[11]
Anxiety 11.6% (user-reported)Data from user-reported side effects for ephedrine, a closely related compound.[12]
Nervousness 20.0%Reported in a pediatric study, though similar to the placebo rate of 23.6%.[11]
Tachycardia < 4% - 6.3%A Cochrane review found the rate to be not significantly different from placebo (<4%).[10] User-reported data for ephedrine suggests a rate of 6.3%.[12]
Hypertension < 4%Not found to be significantly different from placebo in short-term use at recommended doses.[10] However, cases of hypertensive episodes have been reported, particularly with higher doses.[13][14]
Dizziness 3.2% (user-reported)Data from user-reported side effects for ephedrine.[12]
Gastrointestinal 6.3% (Nausea, user-reported)Data from user-reported side effects for ephedrine.[12]

Disclaimer: This data is for pseudoephedrine and ephedrine and should be used as an estimation only. The side effect profile of this compound may vary.

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Side Effects in a Rat Model

This protocol outlines a method for evaluating the effects of this compound on blood pressure and heart rate in rats using telemetry.

  • Animal Model: Male Sprague Dawley rats (250-300g).

  • Surgical Implantation:

    • Anesthetize rats using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for direct blood pressure measurement.

    • Allow a recovery period of at least one week post-surgery.

  • Acclimatization:

    • House rats individually in their home cages placed on the telemetry receivers.

    • Allow a 48-hour acclimatization period to the experimental setup before baseline data collection.

  • Data Collection:

    • Record baseline cardiovascular data (systolic/diastolic blood pressure, heart rate, activity) for at least 24 hours.

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Record data continuously for a minimum of 24 hours post-dosing.

  • Data Analysis:

    • Analyze the data by averaging values over specified time intervals (e.g., 15-minute intervals).

    • Compare the cardiovascular parameters between the treated and vehicle control groups. Calculate the maximal change from baseline and the duration of the effect.

Protocol 2: Assessment of CNS Stimulant Side Effects (Open-Field Test)

This protocol describes a method to quantify locomotor activity and exploratory behavior in mice as a measure of CNS stimulation.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an overhead video camera and tracking software.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Habituation:

    • Handle the mice for several days prior to the experiment.

    • Allow mice to acclimatize to the testing room for at least 1 hour before the test.

  • Procedure:

    • Administer this compound or vehicle control.

    • After a specified pre-treatment period (e.g., 30 minutes), place the mouse in the center of the open-field arena.

    • Record the animal's activity for a 10-minute session.

  • Data Analysis:

    • The tracking software will analyze parameters such as:

      • Total distance traveled: A measure of overall locomotor activity.

      • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center may suggest anxiety).

      • Rearing frequency: A measure of exploratory behavior.

    • Compare the results between the treated and control groups using appropriate statistical tests.[15][16]

Signaling Pathway Diagrams

This compound exerts its effects by activating adrenergic receptors, which triggers distinct downstream signaling cascades.

a1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol L_Methylephedrine L-Methylephedrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor L_Methylephedrine->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response

Caption: Alpha-1 adrenergic receptor signaling pathway.

b_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol L_Methylephedrine L-Methylephedrine Hydrochloride Beta_AR β-Adrenergic Receptor L_Methylephedrine->Beta_AR Binds Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Target Proteins

Caption: Beta-adrenergic receptor signaling pathway.

References

Technical Support Center: Enhancing the Catalytic Activity of l-Methylephedrine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing l-Methylephedrine hydrochloride derivatives as catalysts in asymmetric synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with a high yield, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common issue in asymmetric catalysis. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. Consider the following troubleshooting steps:

  • Catalyst Purity and Integrity:

    • Is your this compound derivative pure? Impurities in the catalyst can interfere with the formation of the active catalytic species. Consider recrystallization or chromatographic purification of the catalyst.

    • Has the catalyst degraded? Ephedrine derivatives can be susceptible to degradation, especially under harsh conditions or prolonged storage.[1] Consider preparing a fresh batch of the catalyst or derivative.

  • Reagent and Substrate Quality:

    • Are your reagents (e.g., diethylzinc, aldehydes, nitroalkanes) of high purity? Impurities in the reagents, such as water or other coordinating species, can deactivate the catalyst or compete for coordination sites, leading to a decrease in enantioselectivity. Ensure all reagents are freshly distilled or purified before use.

    • Is your substrate prone to racemization under the reaction conditions? The stability of the chiral center in the product should be considered.

  • Reaction Conditions:

    • Is the reaction temperature optimized? Enantioselectivity is often highly dependent on temperature.[2][3] Lowering the reaction temperature can sometimes significantly improve the enantiomeric excess. However, in some cases, a higher temperature might be beneficial.[3] A temperature screening study is recommended.

    • Is the solvent appropriate? The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Non-coordinating solvents like toluene are often preferred for diethylzinc additions. For Henry reactions, a variety of solvents can be used, and screening may be necessary.

    • Is the ligand-to-metal ratio optimal? In reactions involving a metal co-catalyst (e.g., copper acetate in the Henry reaction), the ratio of the l-Methylephedrine derivative to the metal salt is crucial. An excess of the ligand is often required to ensure the formation of the desired chiral complex.

Issue 2: Poor or Inconsistent Yield

Q: I am observing low or highly variable yields in my reaction, even when the enantioselectivity is acceptable. What could be the problem?

A: Poor and inconsistent yields can stem from several factors, including catalyst deactivation, side reactions, and improper reaction setup.

  • Catalyst Deactivation:

    • Is the catalyst being deactivated by impurities? As mentioned for low ee, impurities in the reagents or solvent can poison the catalyst.

    • Is the catalyst concentration sufficient? While a lower catalyst loading is desirable, it might lead to incomplete conversion if the catalyst turnover is not high enough under the given conditions.[4]

  • Side Reactions:

    • Are there competing side reactions? In the Henry reaction, for example, dehydration of the nitroaldol product to form a nitroalkene can be a significant side reaction.[5] The choice of base and reaction conditions can influence the extent of this side reaction.

    • Is the substrate or product unstable under the reaction conditions? Prolonged reaction times or elevated temperatures might lead to the decomposition of starting materials or products.

  • Experimental Setup:

    • Is the reaction being carried out under an inert atmosphere? Organometallic reagents like diethylzinc are highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

    • Is the addition rate of reagents controlled? For highly exothermic reactions, slow, dropwise addition of reagents at a low temperature is crucial to control the reaction and prevent side reactions.

Issue 3: Catalyst Recycling and Reusability

Q: I am attempting to recycle my immobilized l-Methylephedrine derivative catalyst, but I observe a significant drop in activity and/or enantioselectivity after each cycle. Why is this happening and how can I improve it?

A: A decrease in performance upon recycling is a common challenge with supported catalysts. The following factors could be contributing:

  • Catalyst Leaching:

    • Is the catalyst leaching from the support? The linkage between the l-Methylephedrine derivative and the support material (e.g., magnetic nanoparticles) might not be stable under the reaction conditions, leading to the loss of the active species into the reaction mixture.[6][7]

  • Catalyst Deactivation/Poisoning:

    • Are active sites being blocked or poisoned? The catalyst's active sites can be blocked by byproducts or impurities that are not completely removed during the washing steps between cycles.

    • Has the catalyst structure changed? The coordination environment of the active metal center might be altered during the reaction or workup, leading to a less active or non-selective catalyst.

  • Support Degradation:

    • Is the support material stable? The solid support itself might be degrading under the reaction or washing conditions, leading to a loss of surface area or structural integrity.

To improve recyclability:

  • Optimize the immobilization strategy: Ensure a robust covalent linkage between the catalyst and the support.

  • Thorough washing: Implement a rigorous washing protocol between cycles to remove any adsorbed species from the catalyst surface.

  • Inert atmosphere handling: Handle the recycled catalyst under an inert atmosphere to prevent deactivation by air or moisture.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric catalysis?

A1: this compound is a chiral amino alcohol that, after deprotonation of the amine, can act as a chiral ligand. It coordinates to a metal center (e.g., zinc or copper) to form a chiral catalyst. This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Q2: Why is copper acetate often used in conjunction with ephedrine derivatives for the Henry reaction?

A2: In the asymmetric Henry reaction, a copper(II) salt like copper acetate acts as a Lewis acid to activate the aldehyde substrate by coordinating to its carbonyl oxygen. The deprotonated l-Methylephedrine derivative coordinates to the copper center, creating a chiral environment that directs the enantioselective addition of the nitronate anion.[8][9]

Q3: Can I use l-Ephedrine instead of l-Methylephedrine?

A3: Yes, l-Ephedrine and other ephedrine derivatives are also widely used as chiral ligands in asymmetric synthesis.[7][10] The choice between l-Ephedrine and l-Methylephedrine may depend on the specific reaction and substrate, as the N-methyl group can influence the steric environment around the catalytic center and thus affect the enantioselectivity.

Q4: How do I determine the enantiomeric excess (ee) of my product?

A4: The enantiomeric excess is typically determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas can be used to calculate the ee.

Data Presentation

Table 1: Influence of Reaction Conditions on the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an l-Ephedrine Derivative.

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)ee (%)
1100Toluene9585
250Toluene9284
310-20Toluene9092
41025Toluene9875
5100Hexane8880
6100THF7555

Data is representative and compiled for illustrative purposes based on typical outcomes in asymmetric synthesis.

Table 2: Performance of an Immobilized Ephedrine-Based Nanocatalyst in the Henry Reaction over Multiple Cycles. [6]

CycleYield (%)ee (%)
I7757
II7054
III7050
IV5525

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde

  • Preparation: Under an argon atmosphere, add the this compound derivative (e.g., 0.1 mmol) to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Procedure for the Asymmetric Henry (Nitroaldol) Reaction

  • Catalyst Formation: In a dry Schlenk flask under an argon atmosphere, mix the l-Methylephedrine derivative (0.12 mmol) and copper(II) acetate (0.10 mmol) in isopropanol (2 mL).

  • Stirring: Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Reagent Addition: Add the aldehyde (1.0 mmol) and nitromethane (2.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired β-nitroalcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Visualizations

experimental_workflow_diethylzinc cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start l-Methylephedrine derivative + Toluene add_reagent Add dropwise at 0°C start->add_reagent reagent Diethylzinc (1.0 M in Hexanes) reagent->add_reagent stir Stir at 0°C (30 min) add_reagent->stir add_substrate Add dropwise stir->add_substrate substrate Aldehyde substrate->add_substrate react Stir at 0°C (Monitor by TLC) add_substrate->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Alcohol purify->product analyze Determine ee (Chiral HPLC/GC) product->analyze

Caption: Workflow for the asymmetric addition of diethylzinc.

signaling_pathway_henry_reaction catalyst l-Methylephedrine derivative + Cu(OAc)₂ active_catalyst Chiral Copper Complex catalyst->active_catalyst Formation activated_aldehyde Activated Aldehyde- Copper Complex active_catalyst->activated_aldehyde aldehyde Aldehyde (R-CHO) aldehyde->activated_aldehyde nitromethane Nitromethane (CH₃NO₂) nitronate Nitronate Anion (⁻CH₂NO₂) nitromethane->nitronate base Base (e.g., Et₃N) base->nitronate transition_state Diastereomeric Transition State nitronate->transition_state activated_aldehyde->transition_state product β-Nitroalcohol transition_state->product

Caption: Key steps in the catalyzed Henry reaction.

References

Technical Support Center: Scaling Up Reactions Involving l-Methylephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with l-Methylephedrine hydrochloride. The information is designed to address common challenges encountered during the scaling up of reactions involving this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.

Problem: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Ensure the reaction is heated for a sufficient duration as per the protocol. For the Eschweiler-Clarke reaction, this may involve refluxing for several hours. - Check the quality and stoichiometry of reagents (l-ephedrine, formaldehyde, formic acid).An increase in product formation and a decrease in starting material as observed through in-process controls.
Suboptimal Reaction Temperature - For the Eschweiler-Clarke reaction, maintain the temperature at or near reflux. - Ensure uniform heating of the reaction vessel, especially at a larger scale, to avoid localized hot or cold spots.Consistent reaction kinetics and minimized byproduct formation.
Poor Quality of Starting Materials - Verify the purity of l-ephedrine hydrochloride and other reagents. Impurities can interfere with the reaction. - Use freshly opened or properly stored formaldehyde and formic acid.Improved reaction efficiency and higher yield of the desired product.
Product Loss During Work-up - Optimize the extraction process. Ensure the pH is appropriately adjusted to an alkaline state (around pH 11) to liberate the free base before extraction with an organic solvent. - Minimize the number of transfer steps to reduce mechanical losses.Increased recovery of the crude product before the final crystallization step.

Problem: Difficulty with Crystallization of this compound

Potential Cause Troubleshooting Step Expected Outcome
Improper Solvent System - Use an appropriate solvent for crystallization. Ethyl acetate or ethanol are commonly used. - Experiment with solvent mixtures to optimize crystal formation and purity.Formation of well-defined crystals and efficient removal of impurities in the mother liquor.
Presence of Impurities - Analyze the crude product for impurities that may inhibit crystallization. - Consider an additional purification step, such as column chromatography, before crystallization if the crude product is highly impure.Improved crystallization and higher purity of the final product.
Supersaturation Issues - Control the cooling rate during crystallization. Slow cooling generally leads to larger and purer crystals. - Introduce seed crystals to induce crystallization if spontaneous nucleation is not occurring.Controlled and consistent crystallization, leading to a uniform particle size distribution.
Incorrect pH - Ensure the solution is sufficiently acidified with HCl (e.g., by bubbling HCl gas or adding a solution of HCl in an organic solvent) to form the hydrochloride salt.Complete conversion of the free base to the hydrochloride salt, facilitating its precipitation from the organic solvent.

Problem: High Impurity Profile in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions During Synthesis - Over-methylation is unlikely with the Eschweiler-Clarke reaction as it does not produce quaternary ammonium salts. However, other side reactions can occur. - Control the reaction temperature and time to minimize the formation of degradation products.A cleaner crude product with a lower percentage of byproducts.
Incomplete Removal of Starting Materials - Ensure the reaction goes to completion. - Optimize the purification process, particularly the crystallization step, to effectively remove unreacted l-ephedrine.Final product with purity meeting the required specifications (e.g., >99%).
Contamination from Solvents or Reagents - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned and dried before use.Reduction of extraneous peaks in the final product analysis.
Degradation of the Product - this compound is generally stable, but prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up should be avoided.Preservation of the product's integrity throughout the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound at a larger scale?

A1: A common and scalable method for the N-methylation of l-ephedrine to l-methylephedrine is the Eschweiler-Clarke reaction. This one-pot reaction involves treating l-ephedrine hydrochloride with an excess of formaldehyde and formic acid. The reaction is typically heated to reflux for several hours. The product, l-methylephedrine free base, is then extracted from the basified reaction mixture and subsequently converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, followed by crystallization.

Q2: What are some of the key safety considerations when scaling up this reaction?

A2: The Eschweiler-Clarke reaction can be exothermic, and the evolution of carbon dioxide can cause a significant pressure increase if performed in a closed system. When scaling up, it is crucial to have adequate cooling and pressure relief systems in place. Formaldehyde is a known carcinogen and sensitizer, so appropriate personal protective equipment (PPE) and ventilation are mandatory. The use of flammable organic solvents during extraction and crystallization also requires adherence to standard safety protocols for handling such materials.

Q3: How can I improve the filtration characteristics of this compound crystals?

A3: The filtration rate and efficiency are largely dependent on the crystal size and morphology. To improve filtration, aim for larger, more uniform crystals. This can often be achieved by slowing down the crystallization process. Gradual cooling of the crystallization mixture, as opposed to rapid cooling, will promote the growth of larger crystals. Stirring rate during crystallization can also influence crystal size.

Q4: What is the solubility of this compound in common solvents?

A4: The solubility of this compound is a critical parameter for its purification. The following table summarizes its solubility in various solvents.

Solvent Solubility Reference
WaterReadily soluble
EthanolSoluble
AcetoneSparingly soluble
Diethyl EtherPractically insoluble
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolSlightly soluble

Q5: What are the expected melting points for l-Methylephedrine and its hydrochloride salt?

A5: The melting points can be a good indicator of purity.

Compound Melting Point (°C) Reference
l-Methylephedrine (free base)87-88
This compound192
dthis compound207-211

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes a general procedure for the synthesis of this compound from l-ephedrine hydrochloride. Note: This is a representative protocol and may need optimization for specific scales and equipment.

Materials:

  • l-Ephedrine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide solution (e.g., 40% w/v)

  • Toluene

  • Hydrochloric acid (gas or solution in a suitable solvent like isopropanol)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge l-ephedrine hydrochloride, formic acid, and formaldehyde.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up (Base Liberation): Cool the reaction mixture to room temperature. Slowly and carefully basify the mixture with sodium hydroxide solution to a pH of approximately 11, ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the aqueous layer multiple times with toluene. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), and then filter.

  • Salt Formation and Crystallization: To the dried toluene solution, add a solution of hydrochloric acid in a suitable solvent (or bubble HCl gas) until the solution is acidic. The this compound will precipitate.

  • Purification: Cool the mixture to promote complete crystallization. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage reagents Charge Reactants: l-Ephedrine HCl Formaldehyde Formic Acid reaction Heat to Reflux (Eschweiler-Clarke Reaction) reagents->reaction 1 monitoring In-Process Control: Monitor Reaction (TLC/HPLC) reaction->monitoring 2 basification Cool and Basify (pH ~11 with NaOH) monitoring->basification 3 (Reaction Complete) extraction Extract with Organic Solvent basification->extraction 4 drying Dry Organic Layer extraction->drying 5 salt_formation Add HCl (Salt Formation) drying->salt_formation 6 crystallization Crystallize Product salt_formation->crystallization 7 filtration Filter and Wash Crystals crystallization->filtration 8 drying_final Dry Final Product filtration->drying_final 9 final_product final_product drying_final->final_product l-Methylephedrine HCl

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions_reaction Reaction Optimization cluster_solutions_crystallization Crystallization Improvement cluster_solutions_impurities Purity Enhancement start Low Yield or Purity Issue check_reaction Reaction Incomplete? start->check_reaction check_crystallization Crystallization Issues? start->check_crystallization check_impurities High Impurity Profile? start->check_impurities optimize_time_temp Increase Reaction Time/ Adjust Temperature check_reaction->optimize_time_temp Yes check_reagents Verify Reagent Quality and Stoichiometry check_reaction->check_reagents Yes optimize_solvent Change/Optimize Solvent System check_crystallization->optimize_solvent Yes control_cooling Control Cooling Rate/ Use Seed Crystals check_crystallization->control_cooling Yes recrystallize Recrystallize Product check_impurities->recrystallize Yes chromatography Consider Column Chromatography check_impurities->chromatography If necessary end Problem Resolved optimize_time_temp->end check_reagents->end optimize_solvent->end control_cooling->end recrystallize->end chromatography->end

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

Validation & Comparative

A Comparative Guide to l-Methylephedrine Hydrochloride and Other Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate chiral resolving agent is a critical step. This guide provides an objective comparison of l-Methylephedrine hydrochloride with other commonly used chiral resolving agents, supported by experimental data to aid in the selection of the most effective agent for a given racemic mixture. The primary method of resolution discussed is diastereomeric crystallization, a widely utilized technique for separating enantiomers.[1]

Principle of Diastereomeric Crystallization

Chiral resolution by diastereomeric crystallization involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved diastereomer can then be treated to remove the resolving agent, yielding the desired pure enantiomer.

Workflow for Chiral Resolution via Diastereomeric Crystallization

The general process for chiral resolution using a resolving agent like this compound is outlined below.

G cluster_workflow Experimental Workflow of Diastereomeric Crystallization racemic_mixture Racemic Mixture (e.g., Carboxylic Acid) diastereomeric_salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_mixture->diastereomeric_salt_formation resolving_agent Chiral Resolving Agent (e.g., l-Methylephedrine HCl) resolving_agent->diastereomeric_salt_formation fractional_crystallization Fractional Crystallization (Separation of Less Soluble Diastereomer) diastereomeric_salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt Crystals mother_liquor Mother Liquor with More Soluble Diastereomer fractional_crystallization->mother_liquor Solution acid_base_workup_1 Acid/Base Workup less_soluble_salt->acid_base_workup_1 acid_base_workup_2 Acid/Base Workup mother_liquor->acid_base_workup_2 pure_enantiomer_1 Pure Enantiomer 1 acid_base_workup_1->pure_enantiomer_1 recovered_agent_1 Recovered Resolving Agent acid_base_workup_1->recovered_agent_1 pure_enantiomer_2 Pure Enantiomer 2 acid_base_workup_2->pure_enantiomer_2 recovered_agent_2 Recovered Resolving Agent acid_base_workup_2->recovered_agent_2

Caption: A generalized workflow for the separation of enantiomers using a chiral resolving agent through diastereomeric crystallization.

Comparative Performance Data

The efficacy of a chiral resolving agent is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. Below are tables summarizing the performance of this compound in comparison to other common resolving agents for the resolution of representative racemic carboxylic acids.

Resolution of (±)-Mandelic Acid
Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved (R)-(-)-Mandelic Acid (%)Reference
(1R,2S)-(-)-Ephedrine 95% Ethanol80 (crude salt)90[2]
L-Proline VariesStoichiometry dependentStoichiometry dependent[3]
Levetiracetam Acetonitrile-63 (in liquid phase for 3-ClMA)[4]

Note: Data for this compound in direct comparison for mandelic acid resolution was not available in the searched literature. However, (-)-Ephedrine, a closely related compound, shows high efficiency.

Resolution of 2-Arylpropionic Acids (e.g., Ibuprofen, Ketoprofen)
Racemic AcidChiral Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
(±)-Ibuprofen N-Methyl-D-Glucamine Varies--[5]
(±)-Ibuprofen (+)-(R)-Phenylethylamine Supercritical CO₂--[6]
(±)-Ketoprofen (-)-Cinchonidine Ethyl acetate/Methanol (10:1)31 (of recrystallized salt)97 (of S-ketoprofen from salt)[3][7]

Note: Specific quantitative data for the resolution of 2-arylpropionic acids using this compound was not found in the comparative studies reviewed. The table presents data for other resolving agents to provide a baseline for comparison.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in chiral resolution. Below are example protocols for the resolution of racemic carboxylic acids.

Protocol 1: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

This protocol is adapted from a procedure known to yield high optical purity.[2]

Materials:

  • (±)-Mandelic acid

  • (1R,2S)-(-)-Ephedrine

  • 95% Ethanol

  • 6 M Hydrochloric acid

  • tert-Butyl methyl ether (TBME)

Procedure:

  • A solution of (1R,2S)-(-)-ephedrine and (±)-mandelic acid is prepared in 95% ethanol.

  • The solution is allowed to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • The precipitated solid, the (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate salt, is collected by vacuum filtration.

  • The crude salt is then neutralized with 6 M HCl.

  • The resulting mixture is extracted with TBME to isolate the resolved mandelic acid.

  • The organic solvent is removed by rotary evaporation to yield the solid (R)-(-)-mandelic acid.

  • The enantiomeric excess of the product is determined by polarimetry and comparison with the known specific rotation of the pure enantiomer.

Protocol 2: Resolution of (±)-Ketoprofen with (-)-Cinchonidine

This protocol is based on a patented method for the resolution of ketoprofen.[3][7]

Materials:

  • (±)-Ketoprofen

  • (-)-Cinchonidine

  • Ethyl acetate

  • Methanol

  • 10% Aqueous HCl

  • Ether

  • Magnesium sulfate

Procedure:

  • (±)-Ketoprofen is reacted with (-)-cinchonidine in a solvent mixture of ethyl acetate and methanol.

  • The mixture is stirred at room temperature for an extended period, followed by cooling to induce crystallization of the diastereomeric salt.

  • The precipitated salt is collected by vacuum filtration and washed with ethyl acetate and ether.

  • The crude salt is recrystallized from an ethyl acetate/methanol mixture to improve diastereomeric purity.

  • The purified salt is dissolved in 10% aqueous HCl.

  • The aqueous solution is extracted with ether to isolate the resolved S-ketoprofen.

  • The combined ether extracts are dried over magnesium sulfate, and the solvent is removed in vacuo to yield the final product.

  • The enantiomeric purity is determined using chiral HPLC or by measuring the optical rotation.

Logical Relationships in Chiral Resolution

The success of a diastereomeric crystallization is dependent on several interconnected factors. The choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants all play a crucial role in the efficiency of the resolution.

G cluster_factors Factors Influencing Chiral Resolution Efficiency resolving_agent Choice of Resolving Agent solubility_difference Diastereomer Solubility Difference resolving_agent->solubility_difference solvent_system Solvent System solvent_system->solubility_difference temperature Crystallization Temperature temperature->solubility_difference stoichiometry Stoichiometry resolution_efficiency Resolution Efficiency (Yield & e.e.) stoichiometry->resolution_efficiency crystal_packing Crystal Packing & Thermodynamics solubility_difference->crystal_packing crystal_packing->resolution_efficiency

Caption: Key interdependent factors that determine the outcome of a chiral resolution by diastereomeric crystallization.

Conclusion

This compound and its parent compound, ephedrine, are effective chiral resolving agents for certain classes of racemic compounds, particularly carboxylic acids. The choice of the optimal resolving agent, however, is highly substrate-dependent and often requires empirical screening of various agents and conditions. While direct comparative data for this compound against other agents is limited in the reviewed literature, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute effective chiral resolution experiments. For 2-arylpropionic acids, agents like α-phenylethylamine and cinchona alkaloids have well-documented success. The selection of a resolving agent should be guided by factors such as the chemical nature of the racemate, the solubility properties of the resulting diastereomeric salts, and the cost and availability of the resolving agent.

References

A Comparative Guide to l-Methylephedrine Hydrochloride and (1R,2S)-Ephedrine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical step in asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. Among the myriad of available options, amino alcohol derivatives derived from ephedrine have long been valued for their robustness and high stereochemical control. This guide provides an objective comparison of two such auxiliaries, l-Methylephedrine hydrochloride and (1R,2S)-ephedrine, focusing on their performance in asymmetric synthesis with supporting experimental data and detailed protocols.

At a Glance: Key Performance Indicators

While a direct, head-to-head comparison of this compound and (1R,2S)-ephedrine under identical reaction conditions is not extensively documented in publicly available literature, their performance can be inferred from studies on their derivatives and closely related analogues in various asymmetric transformations. The following tables summarize key performance data from representative studies.

It is important to note that (1R,2S)-pseudoephedrine, a diastereomer of (1R,2S)-ephedrine, is more commonly employed as a chiral auxiliary due to its superior performance in many applications. Data for pseudoephedrine is included here to provide a broader context for the effectiveness of the ephedrine scaffold.

Table 1: Asymmetric Alkylation of Propanamide using Pseudoephedrine

Alkylating AgentYield (%)Diastereomeric Ratio (dr)
Benzyl bromide90>99:1
Ethyl iodide85>99:1
Isopropyl iodide81>99:1

Table 2: Asymmetric Aldol Reaction using an (1R,2S)-Ephedrine-derived Oxadiazinone

AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of syn-adduct (%)
Benzaldehyde95:5>95
Isobutyraldehyde99:1>95
Acetaldehyde75:25>95

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the performance tables.

Asymmetric Alkylation of (1R,2S)-Pseudoephedrine Propanamide

This procedure outlines the highly diastereoselective alkylation of the lithium enolate of (1R,2S)-pseudoephedrine propanamide.

Materials:

  • (1R,2S)-Pseudoephedrine propanamide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A suspension of anhydrous LiCl (6.0-7.0 equiv) in THF is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Diisopropylamine (2.25 equiv) is added to the suspension.

  • The mixture is cooled to -78 °C, and a solution of n-BuLi in hexanes (2.1 equiv) is added dropwise.

  • After stirring for 30 minutes, a solution of (1R,2S)-pseudoephedrine propanamide (1.0 equiv) in THF is added slowly.

  • The resulting enolate solution is stirred for 1 hour at -78 °C.

  • The alkyl halide (1.2 equiv) is then added, and the reaction mixture is allowed to warm to 0 °C and stirred for 1-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography or recrystallization.

Asymmetric Aldol Reaction with an (1R,2S)-Ephedrine-Derived Oxadiazinone

This protocol describes the diastereoselective aldol addition of the lithium enolate of an N-propionyl-3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one derived from (1R,2S)-ephedrine.[1]

Materials:

  • (1R,2S)-Ephedrine-derived 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the (1R,2S)-ephedrine-derived oxadiazinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, n-BuLi (1.05 equiv) is added dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C to form the enolate.

  • The aldehyde (1.2 equiv) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis of the crude product. Purification is typically achieved by column chromatography.[1]

Mechanism of Chiral Induction

The stereochemical outcome in reactions employing ephedrine-based chiral auxiliaries is dictated by the formation of a rigid chelated intermediate that shields one face of the enolate from the electrophile.

G cluster_0 Enolate Formation and Chelation cluster_1 Electrophilic Attack cluster_2 Auxiliary Cleavage Auxiliary Ephedrine-derived Amide LDA LDA Auxiliary->LDA Deprotonation Enolate Chelated Lithium Enolate LDA->Enolate Forms Electrophile Electrophile (E+) Enolate->Electrophile Facial Attack Product Alkylated Product (Single Diastereomer) Electrophile->Product Cleavage Hydrolysis or Reduction Product->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

References

A Comparative Guide to the Validation of Analytical Methods for l-Methylephedrine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of l-Methylephedrine hydrochloride in pharmaceutical formulations. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods, supported by experimental data to aid in method selection and implementation.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1: Micellar HPLC[1]Method 2: RP-HPLC for Multi-component Syrup[2]
Matrix Ephedra Herb, Chinese Medicinal PreparationsCough and Cold Syrup
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm)Not specified
Mobile Phase 1.75 x 10⁻¹ mol·L⁻¹ SDS and 0.02 mol·L⁻¹ KH₂PO₄ with 10% (v/v) methanol, pH 3.0Methanol: Buffer (potassium dihydrogen phosphate and heptan-1-sulfonic acid sodium, pH 4.5) (15:85 v/v)
Flow Rate 1.5 mL/minNot specified
Detection UV at 210 nmNot specified
Linearity Range Not specifiedNot specified
Correlation Coefficient (r²) > 0.9990Not specified
LOD 1.5 x 10⁻⁴ mg/mLNot specified
LOQ 5.0 x 10⁻⁴ mg/mLNot specified
Precision (RSD%) Intra-day: 0.33–1.63, Inter-day: 1.26–2.20Not specified
Accuracy (Recovery %) < 5.5% (RSD)Not specified
Gas Chromatography (GC) Methods
ParameterMethod 1: GC-FID for Cough and Cold Preparations[3]
Matrix Tablets and Syrups
Column CBP1-M25-025 fused silica capillary column (25 m x 0.22 mm; film thickness, 0.25 µm)
Carrier Gas Not specified
Injector Temperature 300°C
Detector Temperature 300°C (FID)
Oven Temperature Program 150°C (5 min), then to 175°C at 3°C/min, then to 270°C at 10°C/min
Linearity Range Not specified
Correlation Coefficient (r²) Not specified
LOD Not specified
LOQ Not specified
Precision (RSD%) Not specified
Accuracy (Recovery %) Not specified
Capillary Electrophoresis (CE) Methods
ParameterMethod 1: CZE for Decoction[4]Method 2: CZE for Cough-Cold Syrup[5]
Matrix Maxingshigan DecoctionCough-Cold Syrup
Capillary Fused silica (60 cm x 55 µm ID, 52 cm effective length)Fused silica (effective length 48 cm, 75 µm I.D.)
Background Electrolyte 60 mmol/L Na₂B₄O₇ + 10% (V/V) CH₃OH (pH 9.0)20 mM Sodium tetraborate (pH 8.50)
Separation Voltage 12 kV15 kV
Detection UV at 210 nmUV at 205 and 250 nm
Linearity Range 2.0-10.0 µg/mLNot specified
Correlation Coefficient (r) 0.9993Linear over at least three orders of magnitude
LOD Not specified0.42-1.33 µg/mL
LOQ Not specifiedNot specified
Precision (RSD%) 2.00% (n=6)Migration time: 0.19-0.29%, Corrected peak area: 2.54-3.68%
Accuracy (Recovery %) 97.8%Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require further optimization based on specific instrumentation and sample matrices.

Micellar High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine in herbal matrices.[1]

Chromatographic Conditions:

  • Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A solution containing 1.75 x 10⁻¹ mol·L⁻¹ sodium dodecyl sulphate (SDS) and 0.02 mol·L⁻¹ potassium hydrogen phosphate with 10% (v/v) methanol, adjusted to pH 3.0.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: Not specified

Sample Preparation (for Ephedra Herb):

  • Weigh 1.0 g of the powdered sample.

  • Add 25 mL of the mobile phase and sonicate for 30 minutes.

  • Filter the extract.

  • Repeat the extraction of the residue with another 25 mL of the mobile phase.

  • Combine the filtrates and dilute to 50 mL with the mobile phase.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is applicable for the simultaneous determination of several active ingredients, including pseudoephedrine (structurally similar to l-methylephedrine), in cough and cold tablets and syrups.[3]

Chromatographic Conditions:

  • Column: CBP1-M25-025 fused silica capillary column (25 m x 0.22 mm; film thickness, 0.25 µm)

  • Injector Temperature: 300°C

  • Detector Temperature: 300°C (FID)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 5 minutes.

    • Ramp to 175°C at a rate of 3°C/min.

    • Ramp to 270°C at a rate of 10°C/min.

  • Injection Mode: Split (50:1)

  • Injection Volume: 2 µL

Sample Preparation:

  • Extract the analyte from the sample matrix using alkaline ethyl acetate.

Capillary Zone Electrophoresis (CZE)

This method has been validated for the determination of methylephedrine hydrochloride in a traditional Chinese medicine decoction.[4]

Electrophoretic Conditions:

  • Capillary: Fused silica capillary, 60 cm total length (52 cm effective length), 55 µm internal diameter.

  • Background Electrolyte (BGE): 60 mmol/L sodium borate (Na₂B₄O₇) with 10% (v/v) methanol, adjusted to pH 9.0.

  • Separation Voltage: 12 kV

  • Injection: Hydrodynamic injection by gravity (15 cm for 10 seconds).

  • Detection Wavelength: 210 nm

  • Internal Standard: Berberine hydrochloride

Sample Preparation:

  • The sample preparation for the decoction is not detailed in the provided abstract but would typically involve dilution and filtration before injection.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound quantification.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Analytical Scope & Requirements method_development Method Development & Optimization define_scope->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report routine_use Routine Use & Monitoring validation_report->routine_use Method_Selection_Decision_Tree start Start: Define Analytical Needs matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Pharmaceutical Formulation gc GC matrix->gc Volatile Matrix / Derivatization Feasible simultaneous Simultaneous Analysis of Other APIs? sensitivity->simultaneous High (ng/mL or lower) hplc HPLC sensitivity->hplc Moderate (µg/mL) simultaneous->hplc Yes ce CE simultaneous->ce No

References

A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of two such auxiliaries: the well-established pseudoephedrine and the less-documented l-methylephedrine hydrochloride. The comparison draws upon available experimental data to evaluate their performance, particularly in the context of diastereoselective alkylation reactions.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, ideally in a high yield, allowing for its recovery and reuse. The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity it imparts on the reaction, the yields of the desired product, and the ease of its attachment and subsequent cleavage.

Pseudoephedrine, a readily available and inexpensive natural product, has been extensively studied and widely employed as a highly effective chiral auxiliary. In contrast, this compound, a derivative of ephedrine, has seen more limited application and documentation in this specific role. This guide aims to collate and present the existing data to offer a comparative perspective.

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates derived from carboxylic acid amides is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable. The diastereoselectivity of this reaction is a key performance indicator for the chiral auxiliary.

Pseudoephedrine: A Robust and High-Performing Auxiliary

Pseudoephedrine amides are known to undergo highly diastereoselective alkylations. The enolates of these amides, typically generated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, react with a variety of alkyl halides to produce α-substituted products with excellent stereocontrol. The resulting products are often crystalline, which facilitates purification by recrystallization to achieve very high diastereomeric purity.

Table 1: Performance Data for Pseudoephedrine as a Chiral Auxiliary in Asymmetric Alkylation

EntryAlkyl HalideProductYield (%)Diastereomeric Ratio (crude)Diastereomeric Ratio (isolated)Reference
1Iodomethaneα-Methylated amide9598:2>99:1[1]
2Iodoethaneα-Ethylated amide9297:3>99:1[1]
31-Iodopropaneα-Propylated amide9096:4>99:1[1]
4Benzyl bromideα-Benzylated amide98>99:1>99:1[1]

Note: The diastereomeric ratio refers to the ratio of the major to minor diastereomer.

This compound: Limited Data for Direct Comparison

A comprehensive search of the scientific literature reveals a significant lack of published data on the use of this compound as a chiral auxiliary for the asymmetric alkylation of amide enolates. While N-methylephedrine has been utilized as a chiral ligand in other types of asymmetric reactions, such as the addition of organozinc reagents to aldehydes, this application is mechanistically distinct from its role as a covalently bound chiral auxiliary in enolate alkylation.

Table 2: Performance Data for this compound as a Chiral Auxiliary in Asymmetric Alkylation

EntryAlkyl HalideProductYield (%)Diastereomeric RatioReference
1N/AN/AN/AN/ANo direct data found in the searched literature.

The absence of data for this compound in this specific application prevents a direct, quantitative comparison of its performance against pseudoephedrine.

Experimental Protocols

General Procedure for Asymmetric Alkylation using Pseudoephedrine Amide

The following is a generalized protocol for the diastereoselective alkylation of a pseudoephedrine amide:

  • Enolate Formation: A solution of the pseudoephedrine amide in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A solution of lithium diisopropylamide (LDA) is then added dropwise to deprotonate the α-carbon, forming the corresponding lithium enolate. The presence of anhydrous lithium chloride is often crucial for achieving high diastereoselectivity and reaction rates.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at a low temperature, and the reaction is allowed to slowly warm to a specified temperature over a period of time.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to yield the diastereomerically enriched α-alkylated pseudoephedrine amide.

Cleavage of the Pseudoephedrine Auxiliary

A key advantage of the pseudoephedrine auxiliary is the variety of methods available for its removal to furnish the desired enantiomerically enriched product:

  • To Carboxylic Acids: Acidic or basic hydrolysis of the amide bond yields the corresponding carboxylic acid.

  • To Alcohols: Reduction of the amide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB), provides the primary alcohol.

  • To Aldehydes: Reduction with a milder reducing agent like lithium triethoxyaluminum hydride can yield the aldehyde.

  • To Ketones: Addition of an organolithium or Grignard reagent to the amide affords the corresponding ketone.

The chiral auxiliary, pseudoephedrine, can typically be recovered in high yield after the cleavage step.

Visualization of Workflows and Concepts

To illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product and Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Pseudoephedrine Pseudoephedrine (Chiral Auxiliary) Pseudoephedrine->Amide_Formation Enolate_Formation Enolate Formation (LDA, LiCl) Amide_Formation->Enolate_Formation Alkylation Alkylation (R-X) Enolate_Formation->Alkylation Alkylated_Amide Diastereomerically Enriched Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage Alkylated_Amide->Cleavage Final_Product Enantiomerically Enriched Product (Acid, Alcohol, etc.) Cleavage->Final_Product Recovered_Auxiliary Recovered Pseudoephedrine Cleavage->Recovered_Auxiliary Stereochemical_Control Enolate Chelated Pseudoephedrine Enolate Top_Face Top Face (Sterically Hindered) Enolate->Top_Face Blocked by Phenyl Group Bottom_Face Bottom Face (Accessible) Enolate->Bottom_Face Open for Attack Minor_Product Minor Diastereomer Top_Face->Minor_Product Major_Product Major Diastereomer Bottom_Face->Major_Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Bottom_Face

References

Cross-Validation of l-Methylephedrine Hydrochloride's Efficacy in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and solubility of l-Methylephedrine hydrochloride in various solvent systems. It is intended to assist researchers and drug development professionals in formulating and evaluating this active pharmaceutical ingredient. The following sections present experimental data, detailed methodologies, and a comparative analysis with alternative compounds.

Data Presentation: Solubility and Efficacy Comparison

The selection of an appropriate solvent is critical for the formulation and subsequent bioavailability of a drug. The following table summarizes the solubility of this compound and its common alternatives, ephedrine hydrochloride and pseudoephedrine hydrochloride, in various solvents. While quantitative data for this compound is limited, the provided information, supplemented with data from the closely related ephedrine hydrochloride, offers valuable insights for formulation development.

Table 1: Comparative Solubility of this compound and Alternatives

Solvent SystemThis compoundEphedrine HydrochloridePseudoephedrine Hydrochloride
Water Soluble[1]Freely SolubleSoluble
Ethanol Soluble[1]SolubleSparingly Soluble
Methanol Slightly Soluble[2]SolubleSoluble
Chloroform Slightly Soluble[2]InsolubleSparingly Soluble[3]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[2]Data not availableData not available
Diethyl Ether Practically InsolubleInsolublePractically Insoluble
Acetic Acid (100%) Slightly SolubleData not availableData not available
Acetic Anhydride Practically InsolubleData not availableData not available

Note: "Freely Soluble" indicates a high degree of solubility, while "Slightly Soluble" and "Sparingly Soluble" indicate lower degrees of solubility. The lack of precise quantitative data for this compound necessitates careful experimental determination for specific formulation requirements.

Experimental Protocols

To rigorously assess the efficacy of this compound in various solvent systems, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Quantitative Solubility Determination

Objective: To determine the precise solubility of this compound in various solvents at a specified temperature.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample using a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100mL).

Ex Vivo Tracheal Relaxation Assay (Bronchodilator Efficacy)

Objective: To evaluate the bronchodilator effect of this compound by measuring its ability to relax pre-contracted tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., rat, guinea pig) and cut it into rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as carbachol or histamine.

  • Drug Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (dissolved in the solvent being tested) to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension of the tracheal rings. Relaxation is expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) to quantify the potency of this compound in each solvent system.

In Vivo Nasal Decongestion Model (Decongestant Efficacy)

Objective: To assess the decongestant activity of this compound in an animal model of nasal congestion.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., feline, canine) with induced nasal congestion. Congestion can be induced by the intranasal administration of a pro-inflammatory agent like compound 48/80.

  • Measurement of Nasal Patency: Utilize techniques such as acoustic rhinometry to measure nasal cavity volume and minimum cross-sectional area before and after drug administration.

  • Drug Administration: Administer this compound, formulated in the test solvent, either orally or topically.

  • Data Collection: Measure the changes in nasal cavity dimensions at various time points after drug administration.

  • Comparative Analysis: Compare the decongestant effect of this compound with that of a placebo and a reference compound like pseudoephedrine.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis & Comparison prep_sol Prepare Solutions of l-Methylephedrine HCl in Different Solvents sol_test Quantitative Solubility Determination (HPLC) prep_sol->sol_test broncho_test Ex Vivo Tracheal Relaxation Assay prep_sol->broncho_test decongest_test In Vivo Nasal Decongestion Model prep_sol->decongest_test prep_alt Prepare Solutions of Alternative Compounds prep_alt->broncho_test prep_alt->decongest_test data_analysis Analyze EC50 & Efficacy Data sol_test->data_analysis broncho_test->data_analysis decongest_test->data_analysis comparison Compare Performance Across Solvents and Alternatives data_analysis->comparison

Caption: Experimental Workflow for Cross-Validation.

References

A Comparative Guide to the Certification of l-Methylephedrine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of l-Methylephedrine hydrochloride as a certified reference standard against potential alternatives. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a clear, comparative format to aid in the selection of the most suitable reference material for your research and development needs.

Introduction to this compound as a Reference Standard

This compound is a sympathomimetic amine used in pharmaceutical formulations. As a certified reference standard, it is a highly purified and well-characterized material essential for ensuring the accuracy and reliability of analytical measurements. Its primary applications in a research and drug development setting include:

  • Identification and quantification of this compound in various samples.

  • Validation of analytical methods.

  • Impurity profiling and control.

  • Calibration of analytical instruments.

The certification of a reference standard involves a rigorous process to establish its identity, purity, and potency. This guide delves into the analytical methodologies employed in this certification and compares the typical specifications of this compound with other closely related and commonly used reference standards, such as its racemic form (dthis compound), Ephedrine hydrochloride, and Pseudoephedrine hydrochloride.

Comparison of Reference Standards

The selection of an appropriate reference standard is critical for achieving accurate and reproducible analytical results. This section provides a comparative overview of this compound and its potential alternatives. The data presented is based on typical specifications found in Certificates of Analysis (CoA) from various suppliers.[1]

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compounddthis compoundEphedrine HydrochloridePseudoephedrine Hydrochloride
Appearance White to off-white crystalline powderColorless crystals or a white, crystalline powder[2]Fine, white, crystalline powderWhite to off-white crystalline powder
Molecular Formula C₁₁H₁₇NO·HCl[1][3]C₁₁H₁₇NO·HCl[2]C₁₀H₁₅NO·HClC₁₀H₁₅NO·HCl
Molecular Weight 215.72 g/mol [1][3]215.72 g/mol [2]201.69 g/mol 201.69 g/mol
Melting Point ~208 °C[4]207-211°C217-220 °C182-186 °C
Optical Rotation Specific rotation is a key specificationNo optical rotation[2]Specific rotation is a key specificationSpecific rotation is a key specification

Table 2: Comparison of Typical Purity and Impurity Specifications

SpecificationThis compounddthis compoundEphedrine HydrochloridePseudoephedrine Hydrochloride
Assay (Purity) ≥ 98.0% (HPLC)≥ 99.0%[2]≥ 99.8%≥ 98.0% (HPLC)
Chiral Purity (Enantiomeric Excess) ≥ 99.0% (Chiral HPLC)Not applicable (racemic mixture)≥ 99.0% (Chiral HPLC)≥ 99.0% (Chiral HPLC)
Loss on Drying ≤ 0.5%≤ 0.5%[2]≤ 0.5%≤ 0.5%
Residue on Ignition ≤ 0.1%≤ 0.10%[2]≤ 0.1%≤ 0.1%
Related Substances (Total Impurities) ≤ 1.0% (HPLC/GC-MS)Not specified≤ 0.2%≤ 1.0%

Experimental Protocols for Certification

The certification of this compound as a reference standard relies on a battery of validated analytical methods to confirm its identity, purity, and other critical quality attributes. Below are detailed protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

This method is used to determine the purity of the this compound and to identify and quantify any related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. A typical mobile phase could be a mixture of 50 mM KH₂PO₄ and acetonitrile (94:6 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Procedure:

  • Inject the standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

  • Identify and quantify impurities by their relative retention times and peak areas in comparison to the main peak.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric purity of this compound, ensuring the absence or minimal presence of its d-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives, is required.

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and often consists of a mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Dissolve the sample in the mobile phase.

  • Inject the solution into the chiral HPLC system.

  • The two enantiomers will be separated and will elute at different retention times.

  • Calculate the enantiomeric excess (% ee) by comparing the peak areas of the l- and d-enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 50°C held for 1 minute, then ramped to 300°C at a rate of 20°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

Sample Preparation:

  • The sample is typically dissolved in a suitable organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for certain impurities to improve their volatility and chromatographic behavior.

Procedure:

  • Inject the sample solution into the GC-MS system.

  • The separated compounds are detected by the mass spectrometer.

  • Identify impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Assay

qNMR is a primary analytical method for determining the purity of a reference standard with high precision and accuracy, as it does not require a reference standard of the same compound for quantification.[7][8]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh the this compound sample and a certified internal standard (with a known purity) into an NMR tube.

  • Dissolve the mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring complete relaxation of all signals).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.

Mandatory Visualizations

Adrenergic Signaling Pathway

This compound, as a sympathomimetic amine, exerts its effects by interacting with adrenergic receptors. The following diagram illustrates the general mechanism of adrenergic signaling, which is the pathway through which this compound and related compounds produce their physiological effects.[9]

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space l-Methylephedrine l-Methylephedrine Adrenergic_Receptor Adrenergic Receptor (GPCR) l-Methylephedrine->Adrenergic_Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates target proteins

Caption: Adrenergic signaling pathway of l-Methylephedrine.

Experimental Workflow for Certification

The following diagram outlines the logical workflow for the certification of this compound as a reference standard, from initial material sourcing to the final issuance of the Certificate of Analysis.

Certification_Workflow cluster_methods Analytical Methods Start Start: Raw Material Preliminary_Analysis Preliminary Analysis (Identity, Initial Purity) Start->Preliminary_Analysis Purification Purification (e.g., Recrystallization) Preliminary_Analysis->Purification Characterization Comprehensive Characterization Purification->Characterization HPLC_Purity HPLC_Purity Characterization->HPLC_Purity Chiral_HPLC Chiral_HPLC Characterization->Chiral_HPLC GC_MS_Impurities GC_MS_Impurities Characterization->GC_MS_Impurities qNMR_Assay qNMR_Assay Characterization->qNMR_Assay Other_Tests Other Tests (LOD, ROI, etc.) Characterization->Other_Tests Data_Review Data Review and Uncertainty Assessment CoA_Issuance Certificate of Analysis (CoA) Issuance Data_Review->CoA_Issuance End Certified Reference Standard CoA_Issuance->End HPLC_Purity->Data_Review Chiral_HPLC->Data_Review GC_MS_Impurities->Data_Review qNMR_Assay->Data_Review Other_Tests->Data_Review

Caption: Certification workflow for a reference standard.

References

A Comparative Guide to the Efficacy of Immobilized l-Methylephedrine Hydrochloride as a Reusable Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of sustainable and efficient asymmetric synthesis, the immobilization of homogeneous catalysts onto solid supports represents a significant advancement. This guide provides a comparative analysis of the efficacy of immobilized l-Methylephedrine hydrochloride and its analogs as reusable catalysts, with a specific focus on the enantioselective addition of diethylzinc to aldehydes, a key reaction in the synthesis of chiral secondary alcohols. While direct studies on immobilized this compound are limited, this guide draws upon data from the closely related and structurally similar catalyst, immobilized ephedrine.

Performance Comparison of Chiral Catalysts

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the performance of various chiral catalysts. The key metrics for comparison are the chemical yield of the resulting chiral alcohol and the enantiomeric excess (ee), which indicates the degree of stereoselectivity. The reusability of the catalyst is another critical factor for practical applications.

Catalyst SystemSupportYield (%)Enantiomeric Excess (ee %)ReusabilityReference
Immobilized Ephedrine Derivative Magnetic Nanoparticles250Not Reported[1][2]
Homogeneous Ephedrine Derivative-45-9540-88Not Applicable[1][2]
Alternative Immobilized Catalysts
Linear β-Amino AlcoholMagnetic Nanoparticles46-7747-58Reused 3 times
Dendritic Chiral CatalystSilicaHighup to 98Reusable[3]
Homogeneous Chiral Ligands
Carbohydrate-based Diol Ligand-up to 100up to 92Not Applicable[4]
Pinane-based Aminodiol Ligand-Goodup to 87Not Applicable[5]
Chiral Diamine Ligand-7893Not Applicable[6]

Note: The data for the immobilized ephedrine derivative on magnetic nanoparticles from the cited study showed unexpectedly poor performance, which the authors attributed to the linker being too short, potentially hindering the accessibility of the catalytic sites.[1][2] This highlights the critical role of the immobilization strategy in catalyst efficacy.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of catalytic performance. Below are representative protocols for the immobilization of an ephedrine-based catalyst and the subsequent catalytic reaction.

Immobilization of Ephedrine on Magnetic Nanoparticles

This protocol is adapted from the synthesis of an ephedrine-based catalyst immobilized on silica-coated magnetite nanoparticles.[1][2]

Materials:

  • Silica-coated magnetite nanoparticles (Fe3O4@SiO2)

  • (3-Iodopropyl)trimethoxysilane

  • Anhydrous toluene

  • (1R,2S)-(-)-Ephedrine

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Functionalization of Nanoparticles: Silica-coated magnetite nanoparticles are refluxed with (3-Iodopropyl)trimethoxysilane in anhydrous toluene to yield iodo-functionalized nanoparticles.

  • Immobilization of Ephedrine: The iodo-functionalized nanoparticles are then reacted with (1R,2S)-(-)-ephedrine in the presence of DIPEA as a base in anhydrous toluene under reflux.

  • Washing and Drying: The resulting ephedrine-immobilized nanoparticles are magnetically separated, washed sequentially with toluene, methanol, and dichloromethane, and then dried under vacuum.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This general procedure is based on the use of a chiral amino alcohol catalyst.

Materials:

  • Immobilized catalyst (e.g., immobilized ephedrine)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous NH4Cl solution

Procedure:

  • Reaction Setup: A dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the immobilized catalyst and anhydrous toluene.

  • Addition of Reagents: The flask is cooled to 0°C, and the diethylzinc solution is added dropwise. The mixture is stirred for a specified time (e.g., 30 minutes). Benzaldehyde is then added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH4Cl solution at 0°C. The catalyst is separated (e.g., by magnetic decantation for magnetic nanoparticles or filtration for other solid supports). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Catalytic Mechanism and Workflow

The following diagrams illustrate the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol like l-Methylephedrine and the general experimental workflow.

Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Catalyst Chiral Amino Alcohol (e.g., l-Methylephedrine) Active_Catalyst Chiral Zinc-Aminoalkoxide Complex Catalyst->Active_Catalyst + Et2Zn - Ethane Et2Zn_1 Et2Zn Et2Zn_2 Et2Zn Transition_State Transition State (Aldehyde Coordination) Et2Zn_2->Transition_State Aldehyde R-CHO Active_Catalyst->Transition_State + R-CHO Alkylation Ethyl Transfer Transition_State->Alkylation Product_Complex Zinc Alkoxide Product Complex Alkylation->Product_Complex Product_Complex->Active_Catalyst Product Chiral Alcohol Product_Complex->Product + H2O (workup) Catalyst_Regen Catalyst Regeneration caption Proposed catalytic cycle.

Proposed catalytic cycle.

Experimental_Workflow Start Start Immobilization Catalyst Immobilization on Support Start->Immobilization Reaction Asymmetric Addition Reaction (Aldehyde + Diethylzinc) Immobilization->Reaction Separation Catalyst Separation (e.g., Magnet/Filtration) Reaction->Separation Product_Isolation Product Isolation & Purification Separation->Product_Isolation Catalyst_Recycling Catalyst Washing & Reuse Separation->Catalyst_Recycling Reusable Catalyst Analysis Yield & ee Determination Product_Isolation->Analysis End End Analysis->End Catalyst_Recycling->Reaction Next Cycle

References

A Comparative Benchmark: l-Methylephedrine Hydrochloride versus Novel Chiral Catalysts in Asymmetric Diethylzinc Addition to Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust chiral catalysts is paramount. This guide provides an objective comparison of the performance of the traditional catalyst, l-Methylephedrine hydrochloride, against a selection of novel chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, a key C-C bond-forming reaction in organic synthesis. The data presented is collated from peer-reviewed literature to aid in the informed selection of catalysts for asymmetric synthesis.

The enantioselective addition of organozinc reagents to aldehydes is a fundamental transformation for the synthesis of optically active secondary alcohols, which are crucial building blocks for many pharmaceuticals. For decades, ephedrine-derived amino alcohols, such as l-methylephedrine, have been workhorse catalysts for this reaction. However, recent years have seen the emergence of a diverse array of novel chiral catalysts that often boast superior enantioselectivity and catalytic activity. This guide will focus on a direct comparison of this compound with representative examples from three classes of modern chiral catalysts: a ferrocenyl amino alcohol, a carbohydrate-based ligand, and a pinane-based aminodiol.

Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of this compound and selected novel chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde. The key metrics for comparison are the enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol and the reaction yield. It is important to note that direct, side-by-side comparative studies are limited, and thus the data is compiled from different sources. Reaction conditions, while similar, may not be identical, which can influence outcomes.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
This compound 5TolueneRoom Temp.209585 (R)
(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldimethylamine 2Toluene0189895 (S)[1]
(1R,2S,5R)-Menthyl-derived β-hydroxy oxazoline 2.5Toluene029278 (R)[2]
Pinane-based Aminodiol (21) 10Hexane0249480 (R)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the generalized experimental protocols for the diethylzinc addition to benzaldehyde using the benchmarked catalysts.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde:

A solution of the chiral catalyst in an anhydrous solvent is prepared under an inert atmosphere (e.g., Argon or Nitrogen). To this solution, diethylzinc (typically a 1.0 M solution in hexanes) is added dropwise at a specified temperature (often 0 °C or room temperature). The mixture is stirred for a short period to allow for the formation of the active catalytic species. Benzaldehyde is then added dropwise, and the reaction is stirred for the time indicated in the literature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Note: The specific amounts of reagents, solvent volumes, and reaction times vary depending on the catalyst and the literature source. Researchers should consult the primary literature for precise experimental details.

Mechanistic Insights and Experimental Workflow

The stereochemical outcome of the diethylzinc addition is determined by the formation of a chiral catalyst-reagent complex that preferentially delivers the ethyl group to one of the enantiotopic faces of the aldehyde. The following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for l-Methylephedrine and a representative novel catalyst.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification Catalyst Chiral Catalyst Solution (in dry solvent) Complex_Formation Active Catalyst Complex Formation Catalyst->Complex_Formation Add Diethylzinc Diethylzinc Solution Diethylzinc->Complex_Formation Add Reaction Reaction Mixture Complex_Formation->Reaction Reacts with Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Quenching Quenching (e.g., NH4Cl soln) Reaction->Quenching Quench Extraction Extraction (Organic Solvent) Quenching->Extraction Extract Purification Column Chromatography Extraction->Purification Purify Product Chiral Alcohol Product Purification->Product Isolate

A generalized workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Catalytic Cycle of l-Methylephedrine

The catalytic cycle for amino alcohol-catalyzed diethylzinc addition is generally believed to involve the formation of a dimeric zinc complex. The chiral ligand creates a specific steric environment that directs the approach of the aldehyde.

Methylephedrine_Cycle cluster_catalyst Catalyst Activation L l-Methylephedrine (L) Active_Catalyst Chiral Zinc Alkoxide (EtZnL) L->Active_Catalyst + Et2Zn Et2Zn Et2Zn Et2Zn->Active_Catalyst Dimer Dimeric Complex [(EtZnL)2] Active_Catalyst->Dimer Dimerization Aldehyde_Complex Aldehyde Coordination Dimer->Aldehyde_Complex + Benzaldehyde Transition_State Transition State Aldehyde_Complex->Transition_State Ethyl Transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex Product_Complex->Dimer Release Product Product (S)-1-phenyl-1-propanol Product_Complex->Product

Proposed catalytic cycle for l-Methylephedrine.
Catalytic Cycle of a Ferrocenyl Amino Alcohol

Ferrocenyl-based ligands can form monomeric catalytic species where the planar chirality of the ferrocene backbone, in addition to the central chirality, creates a highly effective asymmetric pocket for the stereoselective addition.

Ferrocene_Cycle cluster_catalyst Catalyst Activation L_Fc Ferrocenyl Ligand (L-Fc) Active_Catalyst_Fc Monomeric Chiral Zinc Complex L_Fc->Active_Catalyst_Fc + Et2Zn Et2Zn_Fc Et2Zn Et2Zn_Fc->Active_Catalyst_Fc Aldehyde_Coordination_Fc Aldehyde Coordination Active_Catalyst_Fc->Aldehyde_Coordination_Fc + Benzaldehyde TS_Fc Favored Transition State Aldehyde_Coordination_Fc->TS_Fc Intramolecular Ethyl Transfer Product_Complex_Fc Product-Zinc Complex TS_Fc->Product_Complex_Fc Product_Complex_Fc->Active_Catalyst_Fc Product Release & Catalyst Regeneration Product_Fc (S)-1-phenyl-1-propanol Product_Complex_Fc->Product_Fc

Proposed catalytic cycle for a ferrocenyl amino alcohol.

Conclusion

While this compound remains a viable and cost-effective catalyst for the asymmetric addition of diethylzinc to aldehydes, the data clearly indicates that novel chiral catalysts, such as the ferrocenyl amino alcohol derivative, can offer significantly higher enantioselectivities. The choice of catalyst will ultimately depend on a variety of factors including the desired level of stereocontrol, catalyst cost and availability, and the specific substrate scope of the reaction. The development of new chiral ligands continues to push the boundaries of asymmetric catalysis, providing chemists with an expanding toolkit for the synthesis of enantiopure molecules. The information and diagrams presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of l-Methylephedrine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of l-Methylephedrine hydrochloride, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects before handling and disposal.[1][2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, ensure that the following personal protective equipment is worn:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1]

General Safety Practices:

  • Handle the substance in a well-ventilated area, such as a chemical fume hood.[1][3][4]

  • Avoid breathing dust, fumes, or vapors.[1][5]

  • Prevent contact with skin, eyes, and clothing.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[6]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management facility.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

  • The container must be suitable for hazardous chemical waste.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials.[1]

Step 2: Preparing for Disposal

  • This material is to be disposed of as hazardous waste.[5]

  • The preferred disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • All disposal activities must comply with local, regional, national, and international regulations.[1][5][6] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[7][8]

Step 4: Handling Spills

  • In the event of a spill, avoid dust formation.[2][3][4]

  • Carefully collect the spilled material mechanically and place it into a suitable container for disposal.[2][5]

  • Thoroughly clean the contaminated area.[1]

  • Ensure the affected area is well-ventilated.[1][2][5]

Important Environmental Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Prevent the substance from entering the soil, subsoil, or surface water.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have l-Methylephedrine hydrochloride for disposal ppe Wear appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles - Protective clothing start->ppe collect Collect waste in a sealed, labeled container ppe->collect store Store in a secure, ventilated area collect->store spill Spill Occurs collect->spill Potential Event contact Contact EHS or a licensed hazardous waste contractor store->contact transport Arrange for professional transport and incineration contact->transport end End: Disposal complete transport->end spill->store No contain_spill Contain and clean up spill using appropriate procedures spill->contain_spill Yes contain_spill->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling l-Methylephedrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for l-Methylephedrine Hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To the best of current knowledge, the toxicological properties of this material have not been thoroughly investigated[1]. Caution is advised.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for methylephedrine hydrochloride. It is important to note that data may be for the DL-racemic mixture or the l-isomer as specified.

MetricValueSpeciesRouteFormReference
LD50758 mg/kgMouseOralDthis compound[1]
LDLo1 gm/kgRatOrall-n-methylephedrine hydrochloride[2]
Blood Level< 0.3 mg/L not associated with significant toxicityHumanNot ApplicableMethylephedrine[3]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LDLo: Lowest Published Lethal Dose.

No established occupational exposure limits (OELs) have been set for this compound[1].

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood/Ventilated Enclosure) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill Materials gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weighing and Transfer (Avoid Dust Generation) don_ppe->weigh_transfer dissolution Dissolution/Reaction Setup weigh_transfer->dissolution decontaminate Decontaminate Work Surfaces dissolution->decontaminate Complete Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood or other ventilated enclosure is required[1]. Ensure a safety shower and eyewash station are readily accessible[1].

  • Personal Protective Equipment (PPE) : The following PPE must be worn at all times when handling this compound[1][2]:

    • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of dust or aerosols[1].

    • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA[1]. A face shield may be necessary for splash protection.

    • Hand Protection : Wear compatible, chemical-resistant gloves to prevent skin exposure[1]. Nitrile gloves are a common choice for handling solids, but it is recommended to consult the glove manufacturer's resistance data.

    • Body Protection : A lab coat or chemical-resistant clothing is required to prevent skin exposure[1].

  • Handling Procedures :

    • Avoid contact with skin, eyes, and clothing[1].

    • Avoid ingestion and inhalation[1].

    • Minimize dust generation during handling and weighing.

    • Keep the container tightly closed when not in use[1].

    • Wash hands thoroughly after handling and before breaks[4].

    • Remove and wash contaminated clothing before reuse[1].

Emergency and First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention[1].
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Consult an ophthalmologist[1].
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste material in closed, suitable, and properly labeled containers for disposal[1].

  • Regulatory Compliance : Dispose of the contents and container in accordance with all local, regional, national, and international regulations[1]. This material and its container may need to be disposed of as hazardous waste[4].

  • Environmental Precautions : Do not allow the substance to enter drains, surface water, or ground water[4].

Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable container for disposal[2].

  • Clean the spill area thoroughly.

  • Ventilate the affected area[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
l-Methylephedrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
l-Methylephedrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.